Caesium oxide
Description
Significance of Caesium Oxide in Advanced Materials Science and Fundamental Chemistry
This compound and its related compounds are pivotal in various scientific and technological domains. In advanced materials science, caesium oxides are integral to the engineering of photocathodes due to their low work function, which facilitates high quantum efficiency in photoemissive devices. acs.orgresearchgate.netacs.org The compound's ability to reduce the work function on different metal surfaces makes it a game-changer in research and experimental setups. nanopartz.com Furthermore, this compound nanoparticles exhibit exceptional thermal and chemical stability, rendering them suitable for high-temperature applications. nanopartz.com Their high reactivity also makes them valuable catalysts in chemical and industrial processes. nanopartz.com In fundamental chemistry, the study of caesium oxides provides insights into the nature of chemical bonding, particularly in metal-rich suboxides where extensive bonding between caesium atoms leads to the formation of clusters. chemeurope.comwikipedia.org The various oxides of caesium, which include the normal oxide (Cs₂O), suboxides, peroxide, and superoxide (B77818), present a complex phase diagram that continues to be a subject of investigation. acs.orgwikipedia.org
Historical Context and Evolution of this compound Studies
The journey of this compound research began with the discovery of caesium itself in 1860 by Robert Bunsen and Gustav Kirchhoff. americanelements.comwikipedia.org The first isolation of elemental caesium was achieved by Carl Setterberg in 1882. americanelements.com Early studies in the 1900s focused on the synthesis of pure caesium oxides. acs.orgacs.org A significant milestone in the application of this compound was in the 1920s with its use in radio vacuum tubes as a getter to remove excess oxygen and as a coating on heated cathodes to enhance electrical conductivity. wikipedia.org In 1929–1930, L. R. Koller described the first modern photoemissive surface, which consisted of a layer of caesium on this compound on a silver substrate. wikipedia.org Later research elucidated the crystal structures of these oxides. acs.orgacs.org More recent investigations have employed advanced analytical techniques such as ultraviolet and X-ray photoelectron spectroscopies (UPS and XPS) and nuclear magnetic resonance (NMR), revealing that the initial characterizations of this compound compounds were oversimplified. acs.orgacs.org The study of caesium-oxygen systems is also crucial in the context of nuclear energy, as caesium is a major fission product in nuclear reactors and can form various oxide phases. uchicago.edu
Overview of Contemporary Research Directions for this compound Compounds
Current research into this compound compounds is diverse and pushes the boundaries of materials science and energy applications. One major focus is on the development of advanced photocathodes. acs.orgdtic.mil The stability of this compound-coated surfaces is a key area of investigation, with studies showing thermal stability up to 500°C, which is promising for applications like thermionic devices. researchgate.net The formation of different caesium oxides, such as peroxides and superoxides, on the surface of photocathodes and their impact on quantum yield is an active area of research. aip.org
The synthesis and characterization of this compound nanoparticles represent another significant research direction. nanopartz.comnanopartz.com These nanoparticles are being explored for their catalytic activity, potential in energy storage systems like solid oxide fuel cells and advanced batteries, and environmental applications such as the removal of pollutants. nanopartz.comnanopartz.com
In fundamental chemistry, the exploration of caesium suboxides continues to reveal complex crystal structures and bonding. chemeurope.comwikipedia.org The synthesis and characterization of novel double salts containing this compound and other anions, such as mercuride, are expanding our understanding of ionic compounds. d-nb.info Furthermore, thermodynamic assessments combining theoretical calculations and experimental data are being conducted to create consistent models for the caesium-oxygen system, which is vital for applications in nuclear technology. uchicago.edu
Interactive Data Tables
Properties of Caesium Monoxide (Cs₂O)
| Property | Value |
| Chemical Formula | Cs₂O |
| Molar Mass | 281.810 g·mol⁻¹ wikipedia.org |
| Appearance | Yellow-orange hexagonal crystals wikipedia.orgscientificlib.com |
| Density | 4.65 g/cm³ wikipedia.org |
| Melting Point | 490 °C (914 °F; 763 K) wikipedia.org |
| Crystal Structure | anti-CdCl₂ (hexagonal) wikipedia.orgscientificlib.com |
Known Binary Oxides of Caesium
| Compound Name | Chemical Formula |
| Caesium suboxides | Cs₇O, Cs₄O, Cs₁₁O₃ wikipedia.org |
| Caesium monoxide | Cs₂O wikipedia.org |
| Caesium peroxide | Cs₂O₂ wikipedia.org |
| Caesium sesquioxide | Cs₂O₃ wikipedia.org |
| Caesium superoxide | CsO₂ wikipedia.org |
| Caesium ozonide | CsO₃ wikipedia.org |
Structure
2D Structure
Properties
Molecular Formula |
Cs2O |
|---|---|
Molecular Weight |
281.810 g/mol |
IUPAC Name |
dicesium;oxygen(2-) |
InChI |
InChI=1S/2Cs.O/q2*+1;-2 |
InChI Key |
KOPBYBDAPCDYFK-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[Cs+].[Cs+] |
Origin of Product |
United States |
Synthetic Methodologies for Caesium Oxide Compounds
Direct Elemental Reaction Pathways for Stoichiometric and Substoichiometric Oxides
The direct reaction of caesium metal with oxygen is a fundamental method for producing caesium oxides. However, the outcome of this reaction is highly dependent on the stoichiometry of the reactants and the reaction conditions.
When caesium metal is burned in the air or in the presence of excess oxygen, the main product is the orange-colored caesium superoxide (B77818) (CsO₂). shef.ac.ukpilgaardelements.com The "normal" caesium oxide, Cs₂O, can then be synthesized by reacting the resulting caesium superoxide with additional caesium metal in a nitrogen atmosphere. shef.ac.uk The balanced chemical equations for these reactions are as follows:
Cs(s) + O₂(g) → CsO₂(s) shef.ac.uk
CsO₂(s) + 3Cs(s) → 2Cs₂O(s) shef.ac.uk
This method allows for the formation of stoichiometric Cs₂O, which appears as yellow-orange hexagonal crystals. smolecule.comwikipedia.org
In addition to the common Cs₂O, a variety of suboxides can be formed, which are compounds where the electropositive element (caesium) is in excess relative to the "normal" oxide. chemeurope.com These suboxides are often intermediates in the formation of the normal oxide and can be observed when metals are exposed to small amounts of oxygen. chemeurope.com Several caesium suboxides have been characterized, including Cs₁₁O₃, Cs₄O, and Cs₇O. chemeurope.com These compounds are typically colored, suggesting a degree of electron delocalization. chemeurope.com The formation of these suboxides can be represented by the following reactions:
22Cs + 3O₂ → 2Cs₁₁O₃ chemeurope.com
4Cs₁₁O₃ + 5O₂ → 22Cs₂O chemeurope.com
The synthesis of these various oxides through direct elemental reaction is a testament to the rich and complex chemistry of caesium with oxygen.
Solution-Phase Synthesis Techniques
Solution-phase synthesis offers versatile routes to this compound compounds, enabling the formation of hydrated species and thin films with controlled properties. These methods often operate at lower temperatures compared to solid-state reactions and provide a greater degree of control over the final product's characteristics.
Low-Temperature Solution-Based Approaches
Low-temperature solution-based methods have been successfully employed to synthesize novel caesium-containing oxide materials. A notable example is the synthesis of bilayer hydrated caesium cobalt oxide (Cs₀.₂CoO₂·0.63H₂O). osti.gov This compound was prepared in a single step using a low-temperature molten CsOH solvent. osti.gov This approach not only allows for the growth of crystals with a significant interlayer spacing but also provides a pathway for the systematic investigation of interlayer coupling effects in alkali ion insertion compounds. osti.gov
Another low-temperature technique is the solvothermal synthesis of materials like CsBi₄Te₆, where cesium acetate (B1210297) is used as the caesium source. acs.org This process involves reacting the precursors in a solvent at elevated temperatures and pressures, but still significantly lower than traditional solid-state methods. acs.org These low-temperature solution-based approaches are crucial for creating metastable or hydrated phases that cannot be obtained through high-temperature routes.
Chemical Solution Deposition (CSD) for Functional Oxide Thin Films
Chemical Solution Deposition (CSD) is a highly flexible and widely used technique for fabricating functional oxide thin films. capes.gov.bracademie-sciences.frresearchgate.net This method involves the deposition of a precursor solution onto a substrate, followed by thermal treatment to form the desired oxide film. windows.net The CSD process encompasses several approaches, including sol-gel and metallo-organic decomposition (MOD). capes.gov.bracademie-sciences.fr
The general workflow of CSD involves:
Solution Preparation: Dissolving metal-organic precursors, such as carboxylates, in a suitable solvent. windows.net
Deposition: Applying the solution to a substrate via techniques like spin coating, dip coating, or spray coating. academie-sciences.frwindows.net
Thermal Treatment: Drying, pyrolysis to remove organic components, and crystallization at elevated temperatures to form the final oxide film. academie-sciences.frwindows.net
CSD allows for precise control over the film's stoichiometry and microstructure by adjusting the precursor solution chemistry and deposition parameters. capes.gov.brresearchgate.net This technique is particularly valuable for creating thin films for electronic applications. capes.gov.bracademie-sciences.fr
Solid-State Reaction Synthesis and High-Temperature Preparation Methods
Solid-state reaction is a conventional and powerful method for synthesizing a wide range of this compound compounds, particularly complex oxides and materials requiring high-temperature processing. This technique involves the reaction of solid precursors at elevated temperatures to form a new solid product.
A common application of this method is the synthesis of caesium tungstate (B81510) (Cs₂WO₄). This can be achieved by heating a mixture of caesium nitrate (B79036) (CsNO₃) and tungsten trioxide (WO₃) at temperatures between 700–800°C. Another route involves the high-temperature reaction of tungsten oxide compounds with caesium compounds like caesium carbonate or caesium hydroxide (B78521) in a kiln. ip-coster.com While effective, solid-state reactions can sometimes result in incomplete reactions and the formation of impurities if not carefully controlled.
High-temperature synthesis is also employed in the preparation of other complex caesium-containing oxides. For instance, caesium-substituted phosphomolybdic acid (Cs₃PMo₁₂O₄₀) can be prepared via a solid-state reaction between caesium chloride and ammonium (B1175870) phosphomolybdate, with calcination at temperatures ranging from 400°C to 600°C. researchgate.net Similarly, (Cs, Ba)-hollandite ceramic waste forms, which are important for immobilizing radioactive caesium, are synthesized via solid-state reactions at high temperatures. researchgate.net
The thermal decomposition of caesium compounds is another high-temperature method. For example, caesium peroxide (Cs₂O₂) can be formed by the thermal decomposition of caesium superoxide (CsO₂). wikipedia.org Further heating of caesium peroxide to 650°C leads to its decomposition into caesium monoxide (Cs₂O) and atomic oxygen. wikipedia.org
Nanostructure Synthesis and Morphological Control
The synthesis of this compound nanostructures, such as nanoparticles and nanocrystals, has garnered significant interest due to their unique properties and potential applications in areas like catalysis and electronics. americanelements.com Controlling the morphology and size of these nanostructures is crucial for tailoring their functionality.
Fabrication of this compound Nanoparticles and Nanocrystals
Various methods have been developed to fabricate this compound nanoparticles and nanocrystals with controlled characteristics. Nanoscale this compound particles are typically in the range of 20-80 nanometers. americanelements.com
One approach to synthesizing caesium-containing nanocrystals is through a mist chemical vapor deposition method. For example, single-phase Cs₀.₃₃WO₃ nanocrystals have been produced with an average grain size of 30–40 nm. mdpi.com This method involves atomizing a solution of precursors, which is then carried by a gas to a tube furnace where the mist is dried and transformed into a powder. mdpi.com
Solution-based approaches are also widely used. For instance, colloidal oxide nanocrystals can be synthesized from solutions, offering control over their composition, size, and shape. rsc.org These nanocrystals are essentially nanometer-sized fragments of the bulk oxide crystal with surface ligands that provide colloidal stability. rsc.org The hot-injection method, a classic technique in nanocrystal synthesis, has been adapted for producing caesium-lead halide perovskite nanocrystals. researchgate.net
The morphology of the synthesized nanostructures can be influenced by various reaction parameters. For example, in the solvothermal synthesis of Co₃O₄ nanoparticles, tuning the reaction time can control whether the resulting morphology is spherical or hexagonal platelets. acs.org Similarly, for this compound nanostructures grown on a gold substrate, the initial growth occurs as clusters, which then transform into two-dimensional islands as the caesium coverage increases. acs.org This ability to control morphology is essential for optimizing the performance of these nanomaterials in specific applications. beilstein-journals.org
Interactive Data Table of this compound Synthesis Methods
| Synthetic Method | Precursors | Product(s) | Key Conditions | Reference(s) |
| Direct Elemental Reaction | Caesium metal, Oxygen | CsO₂, Cs₂O, Suboxides (Cs₁₁O₃, Cs₄O, Cs₇O) | Stoichiometry of reactants, presence of nitrogen atmosphere | shef.ac.ukpilgaardelements.comchemeurope.com |
| Low-Temperature Solution-Based | Caesium hydroxide, Cobalt precursor | Cs₀.₂CoO₂·0.63H₂O | Low-temperature molten CsOH solvent | osti.gov |
| Chemical Solution Deposition | Metal-organic precursors (e.g., carboxylates) | Functional oxide thin films | Spin/dip/spray coating, thermal treatment | capes.gov.bracademie-sciences.frwindows.net |
| Solid-State Reaction | Caesium nitrate, Tungsten trioxide | Cs₂WO₄ | 700-800°C | |
| Thermal Decomposition | Caesium superoxide (CsO₂) | Cs₂O₂, Cs₂O | Heating to 650°C for Cs₂O formation | wikipedia.org |
| Mist Chemical Vapor Deposition | Ammonium metatungstate, Caesium hydroxide hydrate | Cs₀.₃₃WO₃ nanocrystals | Atomization of precursor solution, tube furnace | mdpi.com |
Synthesis of Other Nanostructured this compound Forms (e.g., Nanorods, Nanowhiskers)
Beyond spherical nanoparticles, significant research has focused on the synthesis of one-dimensional (1D) this compound nanostructures, such as nanorods and nanowhiskers. These anisotropic structures are of interest due to their high aspect ratios and unique electronic and optical properties derived from their morphology. The synthesis of these forms requires methods that promote directional growth rather than isotropic nucleation.
Vapor-Liquid-Solid (VLS) Growth: The VLS mechanism is a prominent vapor-phase technique for growing single-crystal nanowhiskers. The process typically involves:
Catalyst Deposition: A substrate (e.g., silicon wafer) is coated with a thin layer of a catalyst metal, often gold (Au) or another noble metal.
Annealing: The substrate is heated, causing the metal layer to de-wet and form nanoscale liquid alloy droplets.
Precursor Introduction: A vapor-phase caesium source (e.g., elemental caesium vapor) and an oxygen source are introduced into the reaction chamber.
Alloy Formation and Supersaturation: The caesium vapor preferentially dissolves into the liquid catalyst droplets, forming a Cs-Au liquid alloy. As more caesium and oxygen are supplied, the alloy becomes supersaturated with the components required to form this compound.
Nucleation and Growth: this compound nucleates at the liquid-solid interface between the alloy droplet and the substrate. The continued precipitation of the oxide from the supersaturated droplet pushes the liquid catalyst upward, resulting in the axial growth of a nanowhisker.
The diameter of the resulting nanowhisker is primarily determined by the initial size of the catalyst droplet. Control over reaction temperature, pressure, and precursor flow rates is critical for managing the growth rate and crystalline quality of the nanostructures.
Template-Assisted Synthesis: This solution-based method utilizes nanoporous materials as templates to physically constrain the growth of the nanostructures.
Template Selection: A common template is anodic aluminum oxide (AAO), which contains a highly ordered array of parallel, cylindrical nanopores.
Precursor Infiltration: A solution containing a caesium precursor, such as caesium acetate or caesium hydroxide, is infiltrated into the pores of the template via capillary action, vacuum assistance, or electrochemical deposition.
Conversion: The precursor within the pores is converted to this compound. This can be achieved through thermal decomposition (calcination) in an oxygen-containing atmosphere. The temperature and ramp rate must be carefully controlled to ensure complete conversion without damaging the template structure.
Template Removal: The AAO template is selectively dissolved using a chemical etchant, typically a strong acid or base (e.g., phosphoric acid or sodium hydroxide), which does not react with the this compound nanorods.
This method offers excellent control over the length and diameter of the nanorods, as these dimensions are dictated by the pore dimensions of the template.
The following table summarizes and compares key aspects of these two synthesis methodologies for 1D this compound nanostructures.
| Parameter | Vapor-Liquid-Solid (VLS) Growth | Template-Assisted Synthesis |
|---|---|---|
| Principle | Catalyst-mediated axial growth from a supersaturated liquid alloy droplet. | Physical confinement of precursor within a nanoporous membrane. |
| Phase | Vapor-phase | Solution-phase |
| Typical Precursors | Elemental Caesium vapor, Oxygen (O₂) | Caesium acetate, Caesium hydroxide, Caesium nitrate |
| Morphology Control | Diameter controlled by catalyst particle size; length by growth time. | Diameter and length precisely controlled by template pore dimensions. |
| Crystallinity | Typically produces high-quality single-crystal structures. | Often results in polycrystalline structures, dependent on calcination conditions. |
| Key Advantage | High crystalline perfection. | Excellent control over dimensions and high-density arrays. |
| Key Challenge | Potential for catalyst contamination in the final product. | Incomplete template removal; potential for structural damage during etching. |
Surface Functionalization of this compound Nanoparticles
As-synthesized this compound nanoparticles often possess high surface energy, leading to aggregation and limited dispersibility in various media, which can hinder their application. Surface functionalization involves chemically modifying the nanoparticle surface with organic or inorganic molecules (ligands) to alter their surface properties.
The surface of this compound, particularly when exposed to ambient conditions, is typically terminated with hydroxyl (-OH) groups. These groups serve as primary anchoring sites for a variety of functionalizing agents.
Ligand Exchange/Attachment Mechanisms:
Silanization: Silane (B1218182) coupling agents, such as (3-Aminopropyl)triethoxysilane (APTES), are widely used. The ethoxy groups on the silane hydrolyze in the presence of trace water to form reactive silanol (B1196071) (Si-OH) groups. These silanols then condense with the hydroxyl groups on the this compound surface, forming stable covalent Cs-O-Si bonds and coating the nanoparticle with a layer of the desired functional group (e.g., amine groups from APTES).
Carboxylate Binding: Long-chain carboxylic acids, like oleic acid, can be used to impart hydrophobicity. The carboxylic acid headgroup coordinates with the caesium ions on the nanoparticle surface, while the long hydrocarbon tail extends into the solvent, providing steric stabilization and enabling dispersion in nonpolar organic solvents like toluene (B28343) or hexane.
Thiolation: For potential binding to other materials like gold, the surface can be functionalized with thiol-containing molecules. This often involves a multi-step process, for instance, first using APTES to introduce amine groups, which are then further reacted with a molecule containing both a thiol group and an amine-reactive group (e.g., an N-Hydroxysuccinimide ester).
Characterization of Functionalization: Confirmation of successful surface modification is crucial and is typically achieved through a combination of analytical techniques:
Fourier-Transform Infrared Spectroscopy (FTIR): Detects the characteristic vibrational modes of the attached functional groups (e.g., C-H stretches from alkyl chains, N-H bends from amines).
X-ray Photoelectron Spectroscopy (XPS): Provides elemental and chemical state information of the surface, confirming the presence of elements from the ligand (e.g., Si 2p for silanes, N 1s for amines).
Thermogravimetric Analysis (TGA): Measures the mass loss of the sample as a function of temperature. The decomposition of the organic ligand at a specific temperature range provides a quantitative measure of the grafting density.
The table below outlines common functionalizing agents and their impact on this compound nanoparticle properties.
| Functionalizing Agent | Chemical Formula Example | Binding Mechanism | Resulting Surface Property | Typical Dispersing Solvent |
|---|---|---|---|---|
| Alkyl Silanes | (3-Aminopropyl)triethoxysilane (APTES) | Covalent Cs-O-Si bond formation | Hydrophilic; Amine-functionalized | Ethanol, Water |
| Carboxylic Acids | Oleic Acid | Ionic/coordinative bond with surface Cs⁺ ions | Hydrophobic; Sterically stabilized | Toluene, Hexane, Chloroform |
| Thiols | (3-Mercaptopropyl)trimethoxysilane (MPTMS) | Covalent Cs-O-Si bond formation | Thiol-functionalized for binding noble metals | Ethanol |
| Polyethylene Glycol (PEG) | PEG-silane | Covalent Cs-O-Si bond formation | Hydrophilic; Biocompatible; "Stealth" properties | Water, Phosphate-buffered saline |
Thin Film Deposition Techniques
The fabrication of this compound thin films is essential for their integration into electronic and optoelectronic devices. Deposition techniques are broadly categorized into Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD), each offering distinct advantages in terms of film quality, purity, and scalability.
Physical Vapor Deposition (PVD) Methods (e.g., Sputtering, Thermal Evaporation, Pulsed Laser Deposition)
PVD methods involve the generation of a vapor of the material to be deposited from a solid or liquid source within a vacuum environment. The vapor then transports across the chamber and condenses on a substrate to form a thin film.
Sputtering: In sputter deposition, a solid target made of the desired material (or its precursor) is bombarded by energetic ions, typically Argon (Ar⁺), generated in a plasma. This bombardment physically ejects, or "sputters," atoms from the target.
Direct Sputtering: A ceramic this compound (Cs₂O) target is used. This method can provide good stoichiometric control but may suffer from low deposition rates and the difficulty of fabricating high-purity, dense ceramic targets.
Reactive Sputtering: A metallic caesium target is sputtered in a reactive atmosphere containing a mixture of an inert gas (Argon) and a reactive gas (Oxygen). Caesium atoms are ejected from the target and react with oxygen atoms/ions either in the gas phase or on the substrate surface to form the this compound film. This method allows for higher deposition rates and better film density, with stoichiometry controlled by the oxygen partial pressure.
Thermal Evaporation: This technique involves heating the source material in a high-vacuum chamber (typically 10⁻⁶ Torr or lower) until its vapor pressure is high enough for evaporation or sublimation to occur at a reasonable rate.
Direct Evaporation: this compound powder is placed in a crucible (e.g., tungsten or molybdenum boat) and resistively heated. The resulting vapor condenses on a cooler substrate placed above the source. A major challenge is the decomposition of caesium oxides (e.g., Cs₂O) at high temperatures into suboxides or elemental caesium and oxygen, making stoichiometric control difficult.
Reactive Evaporation: Pure elemental caesium is evaporated from a source while a controlled flow of oxygen gas is simultaneously introduced into the chamber, directed at the substrate. The caesium and oxygen react on the substrate surface to form the oxide film. This approach offers better control over stoichiometry compared to direct evaporation of the compound.
Pulsed Laser Deposition (PLD): In PLD, a high-power, pulsed laser (e.g., KrF or ArF excimer laser) is focused onto a rotating this compound target in a vacuum chamber. Each laser pulse ablates a small amount of material from the target, creating a plasma plume that expands rapidly towards the substrate.
Key Advantage: PLD is renowned for its ability to produce stoichiometric transfer of complex materials from the target to the film. The highly energetic nature of the ablated species in the plume can also lead to the formation of dense, high-quality crystalline films, even at lower substrate temperatures compared to other techniques.
Control Parameters: Film properties are controlled by laser fluence, pulse repetition rate, background gas pressure (e.g., oxygen), and substrate temperature.
The following table compares the operational parameters and outcomes of these PVD techniques for this compound thin film deposition.
| Technique | Source Material | Typical Pressure | Substrate Temperature | Key Advantage | Key Disadvantage |
|---|---|---|---|---|---|
| Reactive Sputtering | Caesium Metal Target | 1-100 mTorr | Room Temp. - 400°C | Good adhesion, uniform large-area coverage. | Potential for plasma-induced damage; target poisoning. |
| Thermal Evaporation | Caesium Metal or Cs₂O Powder | <10⁻⁵ Torr | Room Temp. - 200°C | Simple, low-cost setup; low-damage deposition. | Poor stoichiometric control from compound source; poor step coverage. |
| Pulsed Laser Deposition (PLD) | Cs₂O Ceramic Target | 10⁻⁶ - 10⁻¹ Torr | 200 - 600°C | Excellent stoichiometric transfer; high-quality crystalline films. | Limited deposition area; potential for droplet/particulate deposition. |
Chemical Vapor Deposition (CVD) Approaches
CVD is a deposition process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired film. The primary challenge for CVD of this compound is the development of suitable caesium precursors.
Metal-Organic Chemical Vapor Deposition (MOCVD): MOCVD is a subtype of CVD that uses metal-organic compounds as precursors. An ideal precursor for this compound MOCVD should exhibit:
Sufficient volatility to be transported in the gas phase at moderate temperatures.
Thermal stability during transport to avoid premature decomposition.
Clean decomposition at the substrate surface, leaving behind a pure this compound film without carbon or other ligand-based contamination.
Potential caesium precursors include caesium β-diketonates (e.g., Caesium 2,2,6,6-tetramethyl-3,5-heptanedionate, Cs(thd)) or caesium alkoxides. The deposition process involves transporting the vaporized caesium precursor, typically using an inert carrier gas like Argon or Nitrogen, into a reaction chamber. An oxidizing agent, such as Oxygen (O₂), water vapor (H₂O), or nitrous oxide (N₂O), is introduced separately. On the heated substrate, the precursors react to form a this compound film, with volatile byproducts being pumped away.
Challenges in CVD of this compound:
Precursor Scarcity: Stable, volatile, and non-pyrophoric caesium organometallic precursors are not widely available and can be difficult to synthesize and handle due to the high electropositivity and reactivity of caesium.
Contamination: Incomplete decomposition of the organic ligands can lead to carbon incorporation in the film, which degrades its electronic properties.
Stoichiometry Control: The final stoichiometry (e.g., Cs₂O, Cs₂O₂, CsO₂) is highly sensitive to the ratio of the caesium precursor to the oxidizing agent, as well as the substrate temperature.
Due to these significant challenges, CVD methods for this compound are less developed and reported in the literature compared to PVD techniques. Research in this area is primarily focused on the synthesis and evaluation of novel precursor molecules.
Advanced Characterization Techniques for Caesium Oxide Materials
Spectroscopic Analysis of Electronic and Vibrational States
Spectroscopic techniques are indispensable for probing the fundamental properties of caesium oxide materials. They allow for the identification of chemical states, the fingerprinting of molecular vibrations, and the mapping of electronic energy levels, which are crucial for understanding and optimizing the performance of this compound-based devices.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States and Elemental Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of caesium oxides, XPS is employed to identify the oxidation states of caesium and oxygen and to detect surface contaminants.
The binding energy of the core-level electrons is sensitive to the chemical environment of the atom. For caesium, the Cs 3d region is typically analyzed. However, the chemical shifts between caesium metal, its various oxides, and other compounds can be small, which can present a challenge in unequivocally distinguishing between different caesium species. ox.ac.uk Despite this, XPS can effectively identify the presence of different oxygen species (e.g., O²⁻ in Cs₂O, O₂²⁻ in Cs₂O₂) and can also detect the presence of impurities such as caesium carbonate (Cs₂CO₃), which can form on the surface due to exposure to atmospheric carbon dioxide. ox.ac.uk
Table 1: Representative XPS Data for Caesium Compounds
| Chemical State | Core Level | Binding Energy (eV) |
|---|---|---|
| CsI | Cs 3d₅/₂ | 724 |
| Cs₂CO₃ | C 1s | ~290.46 |
| Metal Oxides | O 1s | ~528.7 |
| Lattice Oxygen | O 1s | ~530.2 |
Note: Specific binding energies can vary depending on the instrument calibration and the specific chemical environment of the sample.
Raman Spectroscopy for Vibrational Fingerprinting and Anion Identification (e.g., Oxide, Peroxide, Superoxide)
Raman spectroscopy is a powerful non-destructive technique for identifying the vibrational modes of molecules, providing a structural fingerprint for different chemical species. researchgate.net It is particularly effective in distinguishing between the various caesium oxides by identifying the characteristic vibrations of the different oxygen anions.
Research has identified specific Raman bands that serve as definitive markers for the oxide, peroxide, and superoxide (B77818) ions in caesium compounds. nih.gov The A₁g mode of Cs₂O has been observed as an anti-Stokes band. nih.gov The peroxide ion (O₂²⁻) in Cs₂O₂ exhibits a strong Raman vibration due to the O-O stretch. aip.orgyoutube.com Similarly, the superoxide ion (O₂⁻) in CsO₂ has a distinct vibrational frequency. nih.gov
Table 2: Characteristic Raman Bands for Caesium Oxides
| This compound Species | Anion | Raman Band (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| This compound (Cs₂O) | O²⁻ | 103 | A₁g mode |
| Caesium peroxide (Cs₂O₂) | O₂²⁻ | 742 - 743 | O-O stretch |
Ultraviolet Photoelectron Spectroscopy (UPS)
Ultraviolet Photoelectron Spectroscopy (UPS) is a surface-sensitive technique used to investigate the electronic structure of the valence region of materials. eels.info By using a source of ultraviolet radiation, typically a helium lamp, UPS probes the valence bands and can determine properties such as the work function and ionization potential. wikipedia.org
In the study of caesium oxides, UPS is instrumental in characterizing the electronic properties that make these materials suitable for photocathodes. wiley.comglobalsino.com The technique can provide detailed information about the composition and structure of thin this compound films. wiley.com For instance, UPS measurements on thin films of caesium deposited on a substrate and subsequently oxidized have been used to identify the formation of caesium suboxides. wiley.comnist.gov The spectra obtained from these films can be compared with bulk data to understand the composition of the active layers in photocathodes. wiley.com UPS is also used to measure the work function of this compound layers, a critical parameter for electron emission devices.
X-ray Energy-Dispersive Spectroscopy (EDS) for Elemental Composition Mapping
X-ray Energy-Dispersive Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often integrated with electron microscopy techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM). EDS relies on the principle that each element has a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum.
For this compound materials, EDS provides qualitative and quantitative information about the elemental composition. It can be used to create elemental maps, showing the spatial distribution of caesium and oxygen within a sample. This is particularly useful for assessing the homogeneity of this compound films and identifying any regions with an excess or deficiency of either element. The technique can also be used to confirm the presence of caesium and oxygen in synthesized materials and to detect any elemental impurities. nih.gov
Inductively Coupled Plasma (ICP) for Bulk Compositional Analysis
Inductively Coupled Plasma (ICP) techniques, including ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS), are powerful methods for determining the bulk elemental composition of a material with high sensitivity. The sample is introduced into an argon plasma, which excites the atoms, causing them to emit light at characteristic wavelengths (ICP-OES) or ionizes them for detection by a mass spectrometer (ICP-MS).
ICP is particularly useful for the accurate quantitative analysis of the caesium content in bulk this compound samples or in solutions containing dissolved caesium compounds. While caesium can be challenging to measure with traditional ICP-OES due to its low ionization potential, modern instruments with expanded wavelength ranges can utilize more sensitive atomic emission lines, such as 894.347 nm, allowing for the measurement of lower concentrations. ICP-MS offers even lower detection limits and is suitable for trace element analysis in high-purity this compound materials.
Auger Electron Spectroscopy (AES) and Electron Energy Loss Spectroscopy (EELS) for Surface and Electronic Structure Information
Auger Electron Spectroscopy (AES) is a surface-sensitive analytical technique that provides elemental and chemical state information about the top few nanometers of a sample surface. It is based on the Auger effect, where the filling of a core-level electron hole is accompanied by the emission of an electron (the Auger electron) with a characteristic kinetic energy.
AES is used to study the surface composition of this compound layers, particularly in applications like photocathodes. It can monitor the relative amounts of caesium and oxygen on the surface and detect the presence of contaminants. Studies have used AES to observe changes in the surface composition of caesium-oxygen layers during degradation processes, for example, noting that the caesium signal may remain stable while the oxygen signal increases, suggesting interaction with residual gases.
Electron Energy Loss Spectroscopy (EELS) , typically performed in a transmission electron microscope, is a technique that analyzes the energy distribution of electrons that have passed through a thin sample. The energy lost by the electrons corresponds to various excitations within the material, such as plasmons, interband transitions, and core-level ionizations. nist.gov
EELS provides a wealth of information about the electronic structure, chemical bonding, and dielectric properties of materials. youtube.com In the context of caesium oxides, the low-loss region of the EELS spectrum can reveal information about valence electron excitations and plasmon energies. The core-loss region, which shows sharp edges corresponding to the ionization energies of core electrons, can be used to determine the elemental composition and, through the fine structure of these edges (Energy Loss Near Edge Structure - ELNES), provide information on the oxidation state and local coordination of caesium and oxygen.
Table 3: Summary of Advanced Characterization Techniques for this compound
| Technique | Information Obtained | Sample Type | Sensitivity |
|---|---|---|---|
| XPS | Elemental composition, chemical states, surface contamination | Solid surfaces, thin films | Surface (top few nm) |
| Raman | Vibrational modes, anion identification (O²⁻, O₂²⁻, O₂⁻) | Solids, liquids, gases | Bulk and surface |
| UPS | Valence band electronic structure, work function | Solid surfaces, thin films | Surface (top few nm) |
| EDS | Elemental composition and mapping | Solids, thin films | Bulk and near-surface |
| ICP-OES/MS | Bulk elemental composition (quantitative) | Solids (digested), liquids | Bulk (high sensitivity) |
| AES | Surface elemental composition and chemical states | Solid surfaces, thin films | Surface (top few nm) |
Structural and Morphological Characterization
The structural and morphological properties of this compound materials are critical to understanding their behavior and performance in various applications. A suite of advanced characterization techniques is employed to probe these characteristics at different length scales, from macroscopic to atomic levels.
X-ray Diffraction (XRD) for Crystallographic Phase Identification and Crystalline Orientation
X-ray Diffraction (XRD) is a fundamental and powerful non-destructive technique used to identify the crystalline phases present in a material and to determine their crystal structure and orientation. myscope.trainingxray.cz In the study of caesium oxides, XRD is essential for distinguishing between the various oxide, peroxide, and superoxide species. elsevierpure.com The diffraction pattern, which is a plot of X-ray intensity as a function of the diffraction angle (2θ), serves as a unique fingerprint for each crystalline phase. myscope.training
By comparing the experimental diffraction pattern of a this compound sample to a database of known patterns, such as those from the International Centre for Diffraction Data (ICDD), the specific phases present can be identified. myscope.training For instance, XRD analysis can confirm the formation of Cs₂O and differentiate it from other caesium compounds that might form during synthesis. elsevierpure.com
The positions of the diffraction peaks are determined by the lattice parameters of the crystal structure, while the intensities of the peaks are related to the arrangement of atoms within the unit cell. Analysis of the peak positions and intensities allows for the determination of the crystal system, space group, and lattice parameters. For example, studies on caesium antimonide (Cs₃Sb) films, a related material used in photocathodes, have utilized XRD to confirm the essentially complete order in annealed samples. aip.org
Furthermore, preferred orientation or texture in a polycrystalline sample can be assessed by examining the relative intensities of the diffraction peaks. acs.org This is particularly important for thin-film applications where the crystallographic orientation can significantly influence material properties.
Table 1: Example of XRD Data for a Polycrystalline this compound Sample
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |
| 28.5 | 3.13 | 100 | (111) |
| 33.1 | 2.70 | 45 | (200) |
| 47.5 | 1.91 | 60 | (220) |
| 56.2 | 1.64 | 30 | (311) |
Note: This is a representative table. Actual values would be obtained from experimental data.
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM) for Microstructure and Nanostructure Analysis
Transmission Electron Microscopy (TEM) and its high-resolution variant (HR-TEM) are indispensable tools for the direct visualization of the internal structure of materials at the nanoscale. elsevierpure.comnih.govacs.org These techniques provide detailed information about the size, shape, and distribution of nanoparticles, as well as the presence of crystal defects such as dislocations and stacking faults. elsevierpure.com
In the context of this compound materials, TEM can be used to analyze the morphology of nanoparticles and thin films. elsevierpure.com For instance, in studies of related caesium lead halide perovskite nanocrystals, TEM has been instrumental in observing the formation and transformation of nanoparticles under electron beam irradiation. nih.govacs.org
HR-TEM allows for the imaging of the atomic lattice of a crystalline material, providing direct insight into the crystal structure and the nature of interfaces. northwestern.edu This capability is crucial for understanding the atomic arrangements at the surfaces of this compound nanoparticles and in thin-film heterostructures. For example, HR-TEM has been used to study the atomic surface structures of cerium oxide (CeO₂) nanoparticles, a material with some similar applications in catalysis. northwestern.edu
Table 2: Information Obtainable from TEM/HR-TEM Analysis of this compound Nanomaterials
| Parameter | Description |
| Particle Size and Distribution | Direct measurement of the dimensions of individual nanoparticles and their statistical distribution. |
| Morphology | Detailed information on the shape of the nanoparticles (e.g., spherical, cubic, rod-like). |
| Crystallinity | Visualization of the atomic lattice fringes, confirming the crystalline nature of the material. |
| Crystal Defects | Identification of dislocations, grain boundaries, stacking faults, and other structural imperfections. |
| Interfacial Structure | Atomic-resolution imaging of the interface between this compound and a substrate or other materials in a composite. |
Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FE-SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FE-SEM) are powerful techniques for characterizing the surface topography and morphology of materials. ceric-eric.euresearchgate.netyoutube.com An electron beam is scanned across the sample surface, and the resulting signals, primarily secondary electrons, are collected to form an image. ceric-eric.euyoutube.com
For this compound materials, SEM provides valuable information about the surface features of bulk samples, powders, and thin films. usu.edu It can reveal details about grain size, shape, and porosity. For example, SEM has been used to observe the modification in surface morphology of phosphomolybdate films upon intercalation with caesium, showing a change to densely packed, uniform, and interconnected microspheres. researchgate.net
FE-SEM, which utilizes a field emission gun as the electron source, offers significantly higher resolution and produces clearer, less distorted images compared to conventional SEM. ceric-eric.eunanoscience.com This enhanced resolution, often down to the nanometer scale, is critical for visualizing the fine surface details of this compound nanostructures. ceric-eric.eu FE-SEM is particularly useful for examining the surface uniformity of thin films and the morphology of individual nanoparticles. mdpi.com
Table 3: Comparison of SEM and FE-SEM for this compound Characterization
| Feature | Scanning Electron Microscopy (SEM) | Field Emission Scanning Electron Microscopy (FE-SEM) |
| Electron Source | Thermionic (e.g., Tungsten filament) | Field Emission Gun |
| Resolution | Typically >1 nm | Can be better than 1 nm |
| Image Quality | Good for general morphological analysis | Higher clarity, less electrostatic distortion |
| Applications for this compound | Microstructural analysis of powders and films. | High-resolution surface imaging of nanostructures and thin films. |
Selected-Area Electron Diffraction (SAED) for Crystalline Domains and Orientation
Selected-Area Electron Diffraction (SAED) is a technique performed within a TEM that provides crystallographic information from a specific, localized area of a sample. wikipedia.orgmyscope.training By inserting an aperture in the image plane of the objective lens, a diffraction pattern can be obtained from a selected region, which can be as small as a few hundred nanometers in diameter. wikipedia.org
The resulting SAED pattern consists of a series of spots or rings, which correspond to the diffraction of electrons by the crystal lattice planes. wikipedia.orgresearchgate.net The geometry of the pattern is directly related to the crystal structure and orientation of the selected area. myscope.training For a single crystal, the SAED pattern will be a regular array of spots, while for a polycrystalline material, it will consist of a set of concentric rings. wikipedia.org
In the study of this compound materials, SAED is used to:
Identify the crystal structure of individual nanoparticles or crystalline domains within a larger sample. elsevierpure.com
Determine the crystallographic orientation of a specific grain or domain.
Distinguish between crystalline and amorphous regions within the material.
For instance, in the characterization of synthesized caesium oxides, SAED, in conjunction with TEM, provides crucial data on the crystallinity of the reaction products. elsevierpure.com
Neutron Diffraction for Crystal and Magnetic Structures (e.g., Caesium Superoxide)
Neutron diffraction is a powerful technique for determining the crystal and magnetic structures of materials. Neutrons are scattered by the atomic nuclei, making them particularly sensitive to the positions of light elements, such as oxygen, in the presence of heavy elements like caesium. Additionally, the magnetic moment of the neutron interacts with any magnetic moments in the sample, allowing for the determination of magnetic structures. aps.org
A significant application of neutron diffraction in the study of caesium oxides is the investigation of caesium superoxide (CsO₂). arxiv.orgresearchgate.netaps.orgresearchgate.net CsO₂ is of interest due to its magnetic properties arising from the open p-shell electrons on the O₂⁻ molecules. arxiv.orgresearchgate.netaps.org Neutron diffraction studies on CsO₂ have revealed a complex series of structural and magnetic phase transitions upon cooling. arxiv.orgresearchgate.netaps.org
Key findings from neutron diffraction studies on CsO₂ include:
The determination of a commensurate modulation that doubles the crystallographic unit cell at low temperatures. arxiv.orgresearchgate.netaps.org
The observation of an incommensurate structural modulation at intermediate temperatures. arxiv.orgresearchgate.net
The solving of the antiferromagnetically ordered structure below approximately 10 K, with magnetic moments predominantly along the b-axis. arxiv.org
Evidence for a spin-flop transition in an applied magnetic field. arxiv.orgresearchgate.net
These detailed structural and magnetic insights are crucial for understanding the fundamental physics of this complex this compound.
Table 4: Neutron Diffraction Experimental Parameters for CsO₂ Study
| Instrument | Wavelength (Å) | Temperature Range (K) | Magnetic Field (T) |
| E2 | 2.38 | 1.7 - 100 | 0 - 6.5 |
| E6 | 2.41 | 1.6 - 248 | 0 |
| E9 | 1.7985 | 4 | N/A |
Data sourced from experimental setups used in published research. aps.orgresearchgate.net
Thermal and Thermogravimetric Analysis
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) is a key thermal analysis method where the mass of a sample is monitored as it is heated or cooled in a controlled atmosphere. This technique is particularly useful for investigating the thermal stability and decomposition of caesium oxides.
Studies on the thermal decomposition of caesium peroxide (Cs₂O₂) and caesium superoxide (CsO₂) have utilized TGA to determine the temperature ranges over which these compounds are stable and the nature of their decomposition products. uchicago.edu For example, the decomposition of CsO₂ to Cs₂O₂ and oxygen gas can be observed as a mass loss in a specific temperature range. uchicago.edu
Differential Thermal Analysis (DTA) is another thermal technique often used in conjunction with TGA. DTA measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. This allows for the detection of phase transitions, melting, and decomposition events, which appear as endothermic or exothermic peaks in the DTA curve. Touzain utilized DTA to determine the melting point of Cs₂O to be 768 K. uchicago.edu
The combination of TGA and DTA provides a comprehensive understanding of the thermal behavior of this compound materials, which is critical for their synthesis, processing, and application in high-temperature environments.
Table 5: Thermal Decomposition Reactions of Caesium Oxides
| Reaction | Temperature Range (K) | Technique |
| 2CsO₂(s) → Cs₂O₂(s) + O₂(g) | 633 - 723 | Manometer and Balance |
| Cs₃O(s) → Liquid + Cs₂O(s) | 437 | DTA |
| Cs₂O(s) → Liquid | 768 | DTA |
Data compiled from thermal analysis studies. uchicago.edu
Thermogravimetry (TG) and Differential Thermal Analysis (DTA) for Thermal Stability and Decomposition Pathways of Higher Oxides
Thermogravimetry (TG) and Differential Thermal Analysis (DTA) are powerful thermal analysis techniques used in tandem to investigate the thermal stability and decomposition of caesium oxides. abo.ficore.ac.ukuni-siegen.de TG measures changes in the mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic events. abo.ficore.ac.ukuni-siegen.de
When analyzing higher caesium oxides, such as caesium peroxide (Cs₂O₂) and caesium superoxide (CsO₂), these methods provide critical data on their decomposition pathways. For instance, upon heating, these compounds decompose into lower oxides and release oxygen. The TG curve precisely quantifies the mass loss associated with this oxygen release, allowing for the stoichiometric changes to be determined. The DTA curve complements this by indicating the nature of the transitions. The decomposition is typically an endothermic process, which would be registered as a peak on the DTA thermogram. uni-siegen.de
Combined TG-DTA studies can elucidate a multi-step decomposition process. For example, caesium superoxide (CsO₂) might first decompose to caesium peroxide (Cs₂O₂), which then further decomposes to the more stable this compound (Cs₂O) at a higher temperature. Each step would be marked by a distinct mass loss in the TG data and a corresponding thermal event in the DTA data.
Table 1: Illustrative Thermal Decomposition Data for Higher Caesium Oxides
| Compound | Decomposition Step | Temperature Range (°C) | Mass Loss (%) | DTA Event |
| Caesium Superoxide (CsO₂) | CsO₂ → ½Cs₂O₂ + ½O₂ | 350 - 500 | ~19 | Endothermic |
| Caesium Peroxide (Cs₂O₂) | Cs₂O₂ → Cs₂O + ½O₂ | 500 - 650 | ~5.3 | Endothermic |
Note: The data in this table is illustrative and based on the general principles of alkali metal oxide decomposition. Actual values can vary based on experimental conditions like heating rate and atmosphere.
Surface-Sensitive Characterization Methods
Scanning Tunneling Microscopy (STM) is a premier technique for imaging surfaces at the atomic level. uni-konstanz.decnr.itillinois.edu It operates based on the quantum tunneling effect, where a sharp conductive tip is brought very close to a sample surface, and the tunneling current between the tip and the surface is measured. cnr.itresearchgate.net This current is highly sensitive to the tip-sample distance and the local density of states (LDOS) of the surface, enabling the generation of detailed topographic maps. cnr.itaps.org
In the context of this compound, STM is invaluable for studying the growth, structure, and electronic properties of thin films and nanostructures, often formed by depositing caesium onto a substrate and subsequently oxidizing it. researchgate.netosti.gov Research has shown that the deposition of caesium onto surfaces like Cu₂O/Cu(111) can lead to the formation of oxidized Csδ+ nanostructures. researchgate.netosti.gov STM can distinguish the rich geometric heterogeneity of these nanostructures and observe how they are templated by the underlying oxide substrate. researchgate.net However, studying these systems can be challenging, as caesium atoms can be highly mobile on metallic surfaces at room temperature, making them difficult to image with STM. researchgate.netosti.gov
Table 2: Summary of STM Findings on this compound-Related Surfaces
| System | Key Findings | Resolution |
| Cs on Cu₂O/Cu(111) | Formation of dispersed, low-mobility oxidized Csδ+ nanostructures. researchgate.net | Atomic/Molecular |
| Cs on Cu(111) | Cs atoms are highly mobile at room temperature, making STM imaging difficult. researchgate.net | N/A (at RT) |
| Ca on TiO₂(110) | Formation of a well-ordered p(3x1) reconstruction, providing insights into how similar alkali/alkaline earth oxides order on surfaces. aps.org | Atomic |
The Kelvin probe is a non-contact, non-destructive method used to measure the work function of a material's surface. kelvinprobe.comyoutube.combiologic.net The technique measures the contact potential difference (CPD) between a vibrating reference tip of a known work function and the sample surface. biologic.net By nullifying the AC current generated by the vibrating capacitor arrangement, the CPD is determined, which directly relates to the difference in work functions. biologic.net Scanning Kelvin Probe (SKP) or Kelvin Probe Force Microscopy (KPFM) allows for the mapping of the work function across a surface with high spatial resolution. biologic.netnih.govwikipedia.org
This compound is renowned for its very low work function, a property that makes it a critical component in photocathodes and thermionic energy converters. Kelvin probe measurements are essential for quantifying this property and understanding how it is affected by surface composition, structure, and contamination. For example, the technique can be used to study the work function changes during the controlled oxidation of a caesium layer. Research on similar alkali metal oxides, like potassium oxide, has demonstrated the utility of coupled Kelvin probe and photoemission spectroscopy to characterize the formation of low work function surfaces. researchgate.net A work function as low as 1.35 eV has been measured for potassium oxide thin films, and similar low values are expected and measured for this compound layers. researchgate.net
Table 3: Representative Work Function Values for this compound and Related Materials
| Material | Measurement Technique | Reported Work Function (eV) |
| Potassium Oxide (K-O) Thin Film | Kelvin Probe / PES | 1.35 researchgate.net |
| Cs-O layers on various substrates | Kelvin Probe / KPFM | 1.0 - 2.1 |
| Gold (Au) - Reference | KPFM | 5.27 parksystems.com |
Note: Work function is highly sensitive to surface conditions, coverage, and substrate.
Particle Size and Surface Area Analysis
Laser diffraction is a widely used technique for determining the particle size distribution of powders, suspensions, and emulsions. anton-paar.combeckman.comsympatec.com The method is based on the principle that particles scatter light at an angle that is inversely proportional to their size; smaller particles scatter light at larger angles, while larger particles scatter it at smaller angles. anton-paar.com A laser beam illuminates a dispersed sample, and a series of detectors measures the angular intensity of the scattered light, creating a scattering pattern. anton-paar.comcopernicus.org A mathematical model, such as Mie or Fraunhofer theory, is then used to calculate the particle size distribution that corresponds to the measured scattering pattern. sympatec.com
For this compound, which can be produced as a nanopowder, laser diffraction is a standard method for quality control and material characterization. americanelements.combettersizeinstruments.com It provides rapid and reproducible measurements of the size distribution over a broad range, from nanometers to millimeters. beckman.comsympatec.comalfatestlab.com Commercially available this compound nanopowders are often characterized using this technique, with typical particle sizes ranging from 20 to 80 nanometers. americanelements.com
Table 4: Example Particle Size Distribution Data for this compound Nanopowder
| Parameter | Description | Value (nm) |
| D10 | 10% of particles are smaller than this diameter | 25 |
| D50 | 50% of particles are smaller than this diameter (Median) | 50 |
| D90 | 90% of particles are smaller than this diameter | 75 |
Note: This data is representative for a this compound nanopowder sample and can vary between batches and manufacturers.
The Brunauer–Emmett–Teller (BET) method is the most common technique for determining the specific surface area of a solid material. upi.edumicrotrac.comwikipedia.org The technique is based on the physical adsorption of a gas (typically nitrogen at 77 K) onto the surface of the material. wikipedia.orgmercer-instruments.com The sample is first degassed to remove contaminants, then exposed to the analysis gas at a series of controlled, increasing relative pressures. particletechlabs.com The amount of gas adsorbed at each pressure point is measured, generating an adsorption isotherm.
The BET theory is an extension of the Langmuir theory to multilayer adsorption. wikipedia.org By applying the BET equation to the isotherm data, typically in the relative pressure range of 0.05 to 0.3, the amount of gas required to form a monolayer on the surface can be calculated. microtrac.commercer-instruments.com Knowing the cross-sectional area of a single adsorbate molecule, the total surface area of the sample can be determined. The specific surface area is then reported as area per unit mass (e.g., m²/g). particletechlabs.com For this compound nanopowders, a higher specific surface area indicates smaller particle sizes or higher porosity. Nanoscale this compound particles with an average size of 20-80 nm can exhibit a specific surface area in the range of 10 - 50 m²/g. americanelements.com
Table 5: Typical Specific Surface Area for this compound Nanoparticles
| Average Particle Size (nm) | Specific Surface Area (m²/g) |
| 20 - 80 | 10 - 50 americanelements.com |
| ~100 | ~7 - 10 americanelements.com |
Computational and Theoretical Investigations of Caesium Oxide Systems
Ab Initio Quantum Chemical Calculations for Molecular and Cluster Systems
Spectroscopic Constants Determination (e.g., Vibrational Harmonic Frequency, Equilibrium Internuclear Distance, Rotational Constant, Electronic Transition Energy)
Computational quantum chemistry provides a powerful framework for determining the spectroscopic constants of caesium oxide species, particularly the diatomic radical caesium monoxide (CsO). These calculations are essential for interpreting experimental spectra and understanding the fundamental nature of the chemical bond in these highly reactive molecules. High-level ab initio methods are employed to compute the potential energy curves (PECs) for various electronic states. From these PECs, key spectroscopic parameters can be derived.
The primary constants determined include:
Equilibrium Internuclear Distance () : The bond length at the minimum of the potential energy curve, representing the most stable separation between the caesium and oxygen nuclei.
Vibrational Harmonic Frequency () : Represents the classical vibrational frequency of the bond for infinitesimally small displacements from equilibrium. It is derived from the curvature of the potential energy well at .
Rotational Constant () : Inversely related to the moment of inertia of the molecule at the equilibrium distance. It is crucial for analyzing the fine structure of rotational and rovibrational spectra.
Electronic Transition Energy () : The energy difference between the minimum of the ground electronic state and the minimum of an excited electronic state.
Theoretical studies have focused extensively on the ground state (X²Σ⁺) and low-lying excited states (A²Π) of the CsO radical. The values obtained from these calculations show strong agreement with experimental data where available, validating the theoretical models used.
| Electronic State | Constant | Typical Calculated Value | Unit |
|---|---|---|---|
| X²Σ⁺ (Ground State) | Equilibrium Distance ($R_e$) | 2.30 - 2.35 | Å (Ångström) |
| Vibrational Frequency ($\omega_e$) | 340 - 360 | cm⁻¹ | |
| Rotational Constant ($B_e$) | 0.145 - 0.150 | cm⁻¹ | |
| A²Π (First Excited State) | Equilibrium Distance ($R_e$) | 2.55 - 2.65 | Å (Ångström) |
| Electronic Transition Energy ($T_e$) | 9500 - 10500 | cm⁻¹ |
Multi-Reference Configuration Interaction (MRCI) and Complete Active Space Self-Consistent Field (CASSCF) Approaches
The accurate theoretical description of this compound systems presents significant challenges due to their complex electronic structure. Single-reference methods, such as Hartree-Fock or standard Density Functional Theory (DFT), are often inadequate. This is because the ground and excited electronic states can be close in energy (near-degenerate), and species like the CsO radical are open-shell systems. Such characteristics necessitate the use of multi-reference methods.
Complete Active Space Self-Consistent Field (CASSCF) : This is the foundational method for treating systems with strong static correlation (i.e., near-degeneracy). In a CASSCF calculation, a subset of electrons and orbitals, known as the "active space," is selected. This space typically includes the valence orbitals involved in bonding and low-lying virtual orbitals. Within this active space, a full configuration interaction (CI) calculation is performed, meaning all possible electronic configurations are considered. The method simultaneously optimizes both the molecular orbitals and the CI coefficients, providing a qualitatively correct description of the electronic wave function for multiple states.
Multi-Reference Configuration Interaction (MRCI) : While CASSCF correctly handles static correlation, it often neglects a significant portion of the dynamic correlation—the instantaneous repulsion between electrons. MRCI methods build upon a CASSCF reference wave function to recover this dynamic correlation. In an MRCI calculation, single and double electronic excitations are generated not just from a single determinant (as in single-reference CI) but from all the important configurations identified in the preceding CASSCF calculation. This approach provides highly accurate potential energy surfaces and spectroscopic properties, making it the gold standard for small, electronically complex molecules like CsO.
The combination of CASSCF and MRCI is therefore essential for obtaining the quantitative accuracy required for predicting spectroscopic constants and understanding the photochemical behavior of caesium oxides.
Basis Set Selection and Relativistic Effective Core Potentials in Caesium Calculations
The computational treatment of caesium, a heavy element with 55 electrons, is dominated by two practical considerations: the large number of electrons and the importance of relativistic effects.
Relativistic Effects : For heavy elements like caesium, the electrons in the inner-shell orbitals move at speeds that are a significant fraction of the speed of light. According to the theory of relativity, this leads to a relativistic mass increase, causing the s and p orbitals to contract and become more stable. Conversely, d and f orbitals expand and are destabilized. These are known as scalar relativistic effects. Furthermore, the interaction between the electron's spin and its orbital motion (spin-orbit coupling) becomes very strong and can significantly influence molecular properties, such as splitting electronic states (e.g., the A²Π state of CsO splits into ²Π₁/₂ and ²Π₃/₂ components).
Relativistic Effective Core Potentials (RECPs or ECPs) : Performing an all-electron calculation that includes relativistic effects is computationally prohibitive for most systems containing caesium. The standard solution is to use an RECP. An RECP replaces the chemically inert core electrons (e.g., the inner 46 electrons of Cs) with an effective potential that mimics their influence on the valence electrons. This has two major benefits:
It drastically reduces the number of electrons treated explicitly, lowering the computational cost.
The RECP is constructed to implicitly include the dominant scalar relativistic effects on the valence orbitals. Spin-orbit effects can be included through companion spin-orbit ECPs.
Valence Basis Sets : The RECP must be paired with a corresponding basis set that describes the valence electrons (for Cs, the 5s, 5p, and 6s electrons). These basis sets are specifically optimized for use with a particular ECP. Common choices include correlation-consistent basis sets like the cc-pVTZ-PP or aug-cc-pVTZ-PP series, where "-PP" indicates they are designed for use with a pseudopotential (ECP). The quality of the basis set is critical for achieving accurate results, with larger basis sets (e.g., triple-zeta or quadruple-zeta) providing more flexibility for the wave function and yielding results closer to the complete basis set limit.
Thermodynamic Modeling and CALPHAD (CALculation of PHAse Diagrams) Approach for Phase Equilibria Assessment
The CALPHAD methodology is a powerful computational tool for assessing the thermodynamic properties and phase equilibria of multi-component systems, including the caesium-oxygen (Cs-O) system. This approach is critical for predicting the formation and stability of various caesium oxides (e.g., Cs₂O, Cs₂O₂, CsO₂) under a wide range of temperatures, pressures, and compositions.
The CALPHAD method works by developing mathematical models for the Gibbs free energy of each individual phase in the system (solid, liquid, and gas). The Gibbs energy expression for a phase is a function of temperature, pressure, and composition, and it is constructed using parameters that are optimized to reproduce all available experimental and theoretical data. This data includes:
Enthalpies of formation and fusion of compounds.
Heat capacities and entropies.
Phase boundary information from experimental phase diagram studies.
First-principles (ab initio) results for the energies of formation of stable and metastable compounds.
Once a self-consistent thermodynamic database is developed for the Cs-O system, it can be used to calculate phase diagrams and predict complex chemical behavior. For instance, CALPHAD modeling can determine the most stable oxide phase in contact with other materials, predict melting behavior, and calculate vapor pressures over the condensed phases. This predictive capability is invaluable in fields such as nuclear engineering, where understanding the behavior of caesium released during severe accidents is crucial for safety assessment.
Computational Studies of Caesium Cation Interactions with Various Ligands and Surfaces
Beyond the bulk and molecular oxides, computational chemistry is extensively used to study the behavior of the caesium cation (Cs⁺), the most common form of caesium in solution and in ionic compounds. These studies investigate the fundamental interactions of Cs⁺ with a variety of chemical environments.
Interaction with Ligands : Theoretical methods, predominantly DFT, are used to investigate the complexation of Cs⁺ with various organic and inorganic ligands. These studies calculate key properties such as binding energies, optimal coordination geometries, and vibrational frequency shifts upon complexation. Ligands of interest include crown ethers and calixarenes, which are known for their ability to selectively bind alkali metal cations. Computational analysis helps elucidate the factors governing this selectivity, such as the match between the cation size and the ligand's cavity size, and the nature of the donor atoms (e.g., oxygen, nitrogen).
Interaction with Surfaces : The adsorption and transport of Cs⁺ on mineral and material surfaces are of significant environmental and technological importance. Computational simulations provide atomistic-level insight into these processes.
Static DFT Calculations : These are used to determine the most stable adsorption sites for Cs⁺ on a given surface (e.g., clay minerals like montmorillonite (B579905) or metal oxides), calculate the adsorption energy, and analyze the resulting changes in electronic structure.
Molecular Dynamics (MD) Simulations : Using classical force fields or ab initio MD, these simulations model the dynamic behavior of Cs⁺ at the solid-water interface. They can reveal information about the structure of the hydration shell around the adsorbed cation, its mobility on the surface, and the mechanism of ion exchange.
These computational investigations are vital for developing selective sequestering agents for Cs⁺ and for predicting its fate and transport in geological repositories for nuclear waste.
| System | Computational Method | Typical Finding / Calculated Property | Significance |
|---|---|---|---|
| Cs⁺ with 18-crown-6 (B118740) ether | DFT | Binding Energy: -110 to -130 kJ/mol (gas phase) | Quantifies the strong affinity of crown ethers for caesium, relevant to ion separation. |
| Cs⁺ hydration in water | MD / AIMD | First hydration shell: 6-8 water molecules | Defines the local environment of the caesium ion in aqueous solution. |
| Cs⁺ adsorption on montmorillonite clay | DFT / MD | Adsorption Energy: -150 to -250 kJ/mol (on dry surface) | Explains the strong retention of caesium in soils and clays, important for environmental modeling. |
| Cs⁺ complexation with calixarene | DFT | Preferential binding in the "cone" conformation | Provides structural insight for designing selective caesium-binding molecules. |
Crystallographic and Phase Behavior of Caesium Oxide Structures
Polymorphism and Structural Analogies in Alkali Metal Oxide Systems
Polymorphism, the ability of a substance to exist in more than one crystal structure, is a key feature of the caesium oxide system, particularly for CsO₂ researchgate.net. The temperature-dependent structural changes in caesium superoxide (B77818) from a simple tetragonal phase to complex modulated structures are a prime example of polymorphic behavior aps.orgarxiv.org.
The structures of alkali metal oxides show interesting trends and analogies. Most alkali monoxides (Li₂O, Na₂O, K₂O, Rb₂O) adopt the antifluorite structure libretexts.org. Caesium monoxide is a notable exception, crystallizing in the anti-CdCl₂ layer structure. This deviation is a direct consequence of the large ionic radius of caesium. In a hypothetical antifluorite Cs₂O, the eight large Cs⁺ cations surrounding each O²⁻ anion would be severely crowded, leading to electrostatic instability. Cs₂O relieves this "packing problem" by adopting a structure with a lower cation coordination number of 6:3 libretexts.org.
Similarly, the family of alkali superoxides (AO₂, where A = Na, K, Rb, Cs) provides a basis for structural comparison arxiv.org. While they share common features, specific structural details can differ. For instance, structural studies of CsO₂ reveal a staggering of the caesium ion positions in the low-temperature phases. This contrasts with other alkali superoxides where staggered tilts of the O₂⁻ molecular ions are observed arxiv.org. This highlights how the specific nature of the alkali cation can influence the finer details of the crystal structure.
Phase Transitions and Phase Equilibria under Varying Temperature and Pressure
The caesium-oxygen phase diagram is complex, with multiple compounds exhibiting distinct phase transitions and equilibria as a function of temperature uchicago.edu. The Cs-Cs₂O portion of the diagram is considered relatively well established, while the region between Cs₂O and elemental oxygen remains more uncertain due to experimental difficulties, such as the reactivity of the oxides with container materials at high temperatures uchicago.edu.
Key phase equilibria data include uchicago.edu:
Cs₇O: Melts congruently at 276 K.
Cs₄O: Decomposes at 326 K into liquid and Cs₃O.
Cs₃O: Decomposes at 437 K into liquid and Cs₂O.
Cs₂O: Melts at 768 K.
CsO₂: Melts around 723 K.
Thermal decomposition is a critical aspect of the phase behavior of higher caesium oxides. Studies have shown that caesium superoxide (CsO₂) decomposes directly to caesium peroxide (Cs₂O₂) upon heating, which in turn decomposes to caesium monoxide (Cs₂O) at higher temperatures uri.eduacs.org.
A significant feature of caesium superoxide (CsO₂) is the presence of structurally modulated phases aps.orgarxiv.org. A modulated structure is characterized by a periodic distortion of a basic, underlying crystal structure researchgate.netsemanticscholar.org.
Upon cooling from room temperature, CsO₂ undergoes a phase transition to an incommensurate phase. In this phase, the periodic distortion has a wavelength that is not a simple rational multiple of the underlying lattice parameters aps.orgresearchgate.net. This incommensurate modulation occurs along the a-axis of the structure arxiv.org.
As the temperature is lowered further, a "lock-in" transition occurs, and the structure transforms into a commensurate phase. Here, the wavelength of the modulation becomes a rational multiple of the lattice constants, resulting in a new, larger unit cell (a superstructure) aps.org. In the case of CsO₂, this commensurate modulation doubles the unit cell compared to the previously assumed orthorhombic cell aps.orgarxiv.org. These complex structural modulations are crucial for understanding the magnetic properties of CsO₂ researchgate.net.
High-temperature phase transformations in the this compound system are primarily characterized by melting and thermal decomposition uchicago.edu.
Melting: The suboxides Cs₇O, Cs₄O, and Cs₃O melt or decompose at relatively low temperatures (276 K, 326 K, and 437 K, respectively). The monoxide, Cs₂O, has a significantly higher melting point of 768 K. The superoxide, CsO₂, melts at approximately 723 K, though this value is considered somewhat uncertain uchicago.edu.
Decomposition: The higher oxides are thermally unstable. In the temperature range of 320-500°C, caesium superoxide (CsO₂) decomposes to caesium peroxide (Cs₂O₂) and releases oxygen gas. The peroxide is also unstable and further decomposes to the more stable caesium monoxide (Cs₂O) and oxygen uri.eduacs.org. These decomposition processes are equilibrium reactions sensitive to both temperature and oxygen partial pressure uchicago.edu. The phase diagram indicates that the region containing Cs₂O₂, CsO₂, and potential species like Cs₂O₃ is complex and not fully resolved uchicago.edu.
Defect Chemistry and Non-Stoichiometry in this compound Lattices
Non-stoichiometric compounds are those whose elemental composition cannot be represented by simple integer ratios youtube.com. The caesium-oxygen system exhibits significant non-stoichiometry, particularly in the caesium-rich region, evidenced by the existence of multiple stable suboxides like Cs₇O, Cs₄O, and Cs₁₁O₃ uchicago.eduwikipedia.org. The formation of these compounds indicates that the this compound lattice can accommodate a large deviation from the ideal Cs₂O stoichiometry.
Solid Solution Formation and Intergrowth Structures
Solid Solution Formation: A solid solution is a solid-state solution of one or more solutes in a solvent, where the crystal structure of the solvent remains unchanged. In oxide systems, this often involves the substitution of one cation for another within the lattice researchgate.net. However, in the binary caesium-oxygen system, studies of the thermal decomposition of caesium superoxide have indicated that solid solution formation between CsO₂ and the lower oxides (Cs₂O₂ and Cs₂O) does not occur over the range of compositions investigated uri.edu. This suggests that the different this compound phases exist as distinct line compounds or with very limited mutual solubility under the conditions studied.
Intergrowth Structures: Intergrowth structures are formed by the ordered stacking of two or more different but structurally related lamellae at the unit-cell level ias.ac.inacs.org. This phenomenon is known in many complex oxide systems, such as certain perovskites and manganese dioxides, where it gives rise to long-period superstructures ias.ac.innih.gov. For an intergrowth structure to form, the component units must have at least one common crystallographic plane with similar dimensions ias.ac.in. While the caesium-oxygen system features several distinct phases, there is no significant evidence in the current literature to suggest the formation of ordered intergrowth structures between different binary this compound stoichiometries. The system appears to be dominated by the formation of distinct compounds governed by the phase diagram rather than coherent intergrowth at the nanoscale.
Surface Science and Interfacial Phenomena of Caesium Oxides
Adsorption and Chemisorption Behavior of Caesium and Oxygen on Substrates
The co-adsorption of caesium and oxygen on metal surfaces is a complex process that leads to the formation of various caesium oxide overlayers. The structure and properties of these overlayers are highly dependent on the substrate material, its crystallographic orientation, the coverage of caesium and oxygen, and the temperature.
The formation of this compound overlayers has been extensively studied on copper single-crystal surfaces, revealing intricate structural details and chemical interactions.
On the Cu(110) surface, the deposition of caesium at 295 K leads to the formation of different structures depending on the caesium concentration. At lower coverages (up to 1.3 x 10¹⁴ cm⁻²), an incommensurate pseudo-square structure is observed. As the caesium concentration increases, other structures with different inter-row spacings emerge acs.org. When these caesium-modified Cu(110) surfaces are exposed to oxygen, new terraces develop. These terraces consist of <100>-orientated chains, similar to those on unmodified Cu(110), but they can be arranged in (3 × 1) and (2 × 1) domains at low caesium concentrations. At higher caesium concentrations and with an oxygen exposure as low as 10 Langmuirs, a c(6 × 2)O structure can form acs.org.
On the Cu(111) surface, the interaction of caesium and oxygen also leads to the formation of this compound species. At low coverages, caesium on Cu(111) exists as partially cationic (Csδ+), highly mobile atomic structures. The reaction of the Cs/Cu(111) surface with oxygen at room temperature results in the formation of both caesium oxides (CsOx) and copper oxides (CuxO) researchgate.net. The presence of caesium is found to promote the oxidation process of the copper surface researchgate.net.
| Substrate | Caesium Coverage | Observed Structures/Phenomena upon Oxygen Exposure |
|---|---|---|
| Cu(110) | Low (≤ 1.3 x 10¹⁴ cm⁻²) | Formation of new terraces with (3 × 1) and (2 × 1) oxygen domains. |
| Cu(110) | High | Development of a c(6 × 2)O structure with low oxygen exposure. |
| Cu(111) | Low | Formation of both CsOx and CuxO, with caesium promoting copper oxidation. |
The pre-oxidation of a metal surface significantly alters the chemisorption behavior of subsequently deposited caesium.
On a pre-oxidized Cu(110) surface, the adsorption of caesium results in the formation of a c(2 × 4) structure. Additionally, other structures with no simple relationship to the substrate lattice have been observed, which are attributed to strained Cu−O (2 × 1) structures acs.org. In contrast, on a Cu(110) surface with a complete monolayer of oxygen, the deposited caesium forms <110> chains acs.org.
The deposition of caesium onto a pre-oxidized Cu₂O/Cu(111) surface leads to the anchoring of oxidized Csδ+ nanostructures. These nanostructures, a few nanometers in size, appear indiscriminately on the oxide surface with high dispersion and low mobility researchgate.net. This is in stark contrast to the highly mobile nature of caesium on the metallic Cu(111) surface researchgate.net. The caesium also appears to have a destabilizing effect on the ordered oxide substrate, as evidenced by an increase in surface defects researchgate.net.
Interfacial Layer Formation and its Impact on Electronic Properties (e.g., Work Function Lowering, Band Bending)
The formation of a this compound interfacial layer on a substrate can dramatically alter its electronic properties, most notably leading to a significant reduction in the work function. This phenomenon is of great importance for applications such as thermionic energy converters and photocathodes.
The lowering of the work function is attributed to the formation of a surface dipole layer. When caesium is adsorbed on a substrate, there is a partial transfer of electron charge from the caesium adatoms to the substrate. This charge transfer creates an electric dipole with the positive pole on the caesium and the negative pole on the substrate, which in turn reduces the surface potential barrier for electron emission, thereby lowering the work function acs.orgstanford.edu.
The co-adsorption of caesium and oxygen can lead to even lower work functions than with caesium alone. For instance, a caesium and oxygen co-activated Gallium Arsenide (GaAs) surface has been shown to have a work function as low as 1.06 ± 0.1 eV acs.org. Similarly, doping graphene oxide with caesium can reduce its work function from 4.6 eV to 3.09 eV arxiv.orgresearchgate.net.
The formation of a this compound layer at the interface with a substrate can also induce band bending . At the interface between a metal and a semiconductor or an insulator like this compound, a redistribution of charge occurs to align the Fermi levels, leading to the formation of a space-charge region and the bending of the electronic bands of the material near the interface researchgate.netresearchgate.netarxiv.org. This band bending is a crucial factor in determining the electronic transport properties across the interface.
| Substrate | Initial Work Function (eV) | Work Function after Cs or Cs/O₂ (eV) |
|---|---|---|
| Polycrystalline Tungsten | ≈4.5 | ≈1.5 (with Cs) stanford.edu |
| Gallium Arsenide (GaAs) | 4.52 ± 0.1 | 1.06 ± 0.1 (with Cs/O₂) acs.org |
| Graphene Oxide | 4.6 | 3.09 (with Cs) arxiv.orgresearchgate.net |
Surface Reactivity Studies and Catalytic Mechanisms at this compound Surfaces
Caesium and caesium oxides are known to act as promoters in heterogeneous catalysis, significantly enhancing the activity and selectivity of certain chemical reactions.
Caesium-promoted surfaces have been shown to be effective in activating otherwise inert molecules like carbon dioxide (CO₂). On supported metal surfaces, the activation of CO₂ can occur through the acceptance of charge from the metal, with the promoter playing a key role in this process nih.govencyclopedia.pub.
Studies on caesium-promoted Cu(110) surfaces have demonstrated the activation of both carbon monoxide (CO) and CO₂ acs.orgosti.gov. Both pre-adsorbed and co-adsorbed oxygen at a Cu(110)-Cs surface are highly reactive towards CO. Spectroscopic evidence suggests a low-energy pathway for the formation of surface carbonate, proceeding through a CO₂δ- intermediate researchgate.net. This indicates that the caesium-modified surface facilitates the initial activation of the CO molecule, which is a critical step in its oxidation.
The promotional effect of caesium is particularly evident in oxidation reactions. The presence of caesium on copper surfaces can significantly influence the catalytic oxidation of CO.
On a caesium-promoted Cu(110) surface, the interaction of CO with both chemisorbed and co-adsorbed oxygen leads to the formation of surface carbonate researchgate.net. This suggests that the caesium promoter facilitates the reaction between adsorbed CO and oxygen species on the surface. The mechanism is believed to involve the stabilization of reaction intermediates and the modification of the electronic properties of the copper substrate, thereby lowering the activation energy for the oxidation reaction. The presence of caesium can dramatically affect the adsorption behavior and surface chemistry of molecules like CO, CO₂, and H₂O on Cu(110) semanticscholar.org.
Thermal Stability of this compound Surface Layers in Different Environments
The thermal stability of this compound surface layers is a critical parameter influencing the performance and longevity of devices such as photocathodes, thermionic energy converters, and various surface coating applications. This stability is not an intrinsic property of the this compound alone but is significantly affected by the chemical stoichiometry of the oxide, the nature of the underlying substrate, and the composition of the surrounding gaseous environment. Research into this area delineates distinct behaviors in vacuum, inert atmospheres, and oxygen-rich conditions.
Intrinsic Thermal Decomposition Pathways
In a controlled environment, such as a high vacuum, different caesium oxides exhibit characteristic decomposition temperatures and pathways. Studies on the thermal decomposition of higher caesium oxides have established a sequential reduction process. For instance, caesium superoxide (B77818) (CsO₂), when heated, does not form an intermediate sesquioxide but decomposes directly to caesium peroxide (Cs₂O₂). uri.edu This peroxide, upon further heating, decomposes to the more stable caesium monoxide (Cs₂O). uri.edu
The thermal decomposition of caesium superoxide to caesium peroxide has been studied in the temperature range of 280 to 360°C. uri.edu The subsequent decomposition of caesium peroxide to caesium monoxide occurs at slightly higher temperatures. uri.edu Caesium monoxide itself is a relatively stable compound, with a melting point of 490°C when heated under a nitrogen atmosphere. wikipedia.org The thermal decomposition of caesium carbonate (Cs₂CO₃) at approximately 600°C also serves as a method to produce this compound layers, suggesting the stability of the oxide products at this temperature. nasa.gov
| Compound | Decomposition Product(s) | Temperature Range (°C) | Environment | Reference |
| Caesium Superoxide (CsO₂) | Caesium Peroxide (Cs₂O₂) + O₂ | 280 - 360 | Vacuum | uri.edu |
| Caesium Peroxide (Cs₂O₂) | Caesium Monoxide (Cs₂O) + O₂ | 300 - 340 (study range) | Vacuum | uri.edu |
| Caesium Carbonate (Cs₂CO₃) | This compound (Cs₂O, possibly Cs₂O₂) + CO₂ | ~600 | Vacuum | nasa.gov |
| Caesium Monoxide (Cs₂O) | Melts (stable liquid) | 490 | Nitrogen (N₂) | wikipedia.org |
Influence of Substrate Interaction
The substrate on which the this compound layer is formed plays a crucial role in its thermal stability. The interaction between the caesium and oxygen atoms with the substrate can significantly alter the binding energies and, consequently, the desorption temperatures.
On a Copper (Cu(110)) surface, co-adsorbed caesium and oxygen structures were found to be stable up to 550 K (277°C). researchgate.net However, heating to higher temperatures of 650 K (377°C) resulted in a loss of both caesium and oxygen from the surface. researchgate.net
Studies on a Ruthenium (Ru(0001)) surface have shown that the presence of pre-adsorbed oxygen can stabilize the caesium layer. The onset of caesium desorption from an oxygen-precovered Ru(0001) surface was shifted to a temperature approximately 50 K higher than from a clean ruthenium surface. researchgate.net This O-induced stabilization is attributed to changes in the electronic properties of the substrate surface, which strengthens the Cs-substrate bond. researchgate.net In contrast, on a Zirconium Carbide (ZrC(111)) surface, the interaction at room temperature between co-adsorbed caesium and oxygen did not produce spectroscopic evidence of this compound formation, indicating a strong substrate influence on the chemical state of the adatoms. researchgate.net
| Substrate | Caesium-Oxygen Layer | Stability Observation | Temperature | Reference |
| Cu(110) | Co-adsorbed Cs and O | Stable | Up to 550 K (277°C) | researchgate.net |
| Cu(110) | Co-adsorbed Cs and O | Loss of Cs and O | 650 K (377°C) | researchgate.net |
| Ru(0001) | Cs on O-precovered surface | Desorption onset shifted higher by ~50 K | - | researchgate.net |
| Bialkali Photocathode (SbKCs) | Cesium within photocathode | Thermal desorption of Cs begins | > 60°C | arxiv.org |
Effect of Gaseous Environment
The composition of the ambient environment is a determining factor in the stability of this compound surface layers. The behavior in an ultra-high vacuum can differ substantially from that in an oxygen-containing atmosphere.
In vacuum or inert environments, the stability is governed by the decomposition and desorption kinetics, as detailed above. For many applications, such as photocathodes, maintaining a high-vacuum environment is essential because caesium-based surfaces are highly sensitive to contamination. uchicago.edu The presence of reactive gases like oxygen, carbon dioxide, and water can lead to chemical reactions that degrade the surface layer, altering its composition and electronic properties. uchicago.edu
Conversely, a controlled oxygen atmosphere can be necessary for the formation and maintenance of certain this compound phases. The stability of a Cs-O layer in an oxygen environment is a balance between the adsorption of oxygen, the formation of oxides, and the potential for desorption of caesium or this compound molecules at elevated temperatures. The general behavior of oxide layers under varying temperatures and oxygen pressures can be complex, potentially leading to either the growth of a stable oxide film or an etching process where volatile sub-oxides are formed and desorb from the surface. rutgers.edu For caesium-based photocathodes used in particle accelerators, the loss of caesium during transport or operation, even in high vacuum, is a critical factor for the device's lifetime. nih.gov This loss is a thermally driven process, where even moderate temperatures can increase the vapor pressure of caesium sufficiently to cause its desorption from the surface. wikipedia.orgarxiv.org
Catalytic Applications of Caesium Oxide Materials
Heterogeneous Catalysis with Caesium Oxide as a Promoter or Active Component
This compound is extensively utilized as a promoter or active component in a wide array of heterogeneous catalytic reactions. Its presence can significantly alter the surface properties of catalysts, leading to enhanced performance in crucial industrial processes.
Ammonia (NH₃) is considered a promising carrier for hydrogen due to its high hydrogen content and established infrastructure for production and transportation. nih.govacs.org The catalytic decomposition of ammonia to produce hydrogen is a key enabling technology. Ruthenium (Ru) based catalysts are recognized as the most active for this reaction. nih.govosti.gov The addition of this compound as a promoter to ruthenium catalysts, often supported on materials like multi-walled carbon nanotubes (CNTs), has been shown to significantly enhance their activity, particularly at lower temperatures. researchgate.net
The promotional effect of caesium is attributed to the electronic modification of ruthenium by the electron-donating caesium. researchgate.net This weakens the bond between nitrogen atoms and the ruthenium surface, facilitating the rate-determining step of nitrogen desorption. osti.gov Research on caesium-promoted Ru/CNT catalysts has demonstrated a significant reduction in the activation energy for ammonia decomposition, from 96.7 kJ/mol without caesium to 59.3 kJ/mol with an optimal caesium loading. researchgate.net This enhancement allows for hydrogen production at temperatures below 590 K, a critical step towards the integration of ammonia as a hydrogen source for fuel cells. researchgate.net
| Promoter | Activation Energy (kJ/mol) | Key Finding | Reference |
|---|---|---|---|
| None | 96.7 | Baseline activity of unpromoted Ru/CNT catalyst. | researchgate.net |
| Caesium | 59.3 | Significant reduction in activation energy, enhancing low-temperature activity. | researchgate.net |
The side-chain alkylation of toluene (B28343) with methanol to produce styrene and ethylbenzene is an important industrial reaction. Caesium-modified zeolites, particularly zeolite X, have been identified as highly effective catalysts for this process. researchgate.netnanopartz.com Research indicates a synergistic effect between caesium ions (Cs⁺) and this compound (Cs₂O) clusters within the zeolite pores. researchgate.neteurekalert.org
Caesium ions, incorporated through ion-exchange, are believed to modify the basicity of the zeolite framework, which helps to adsorb and activate toluene molecules. nanopartz.comeurekalert.org On the other hand, this compound clusters, which can be formed during catalyst preparation and activation, are crucial for the effective conversion of methanol to formaldehyde, a key intermediate in the reaction. researchgate.netnanopartz.com These clusters also help in inhibiting the formation of coke, thereby improving the catalyst's stability. researchgate.neteurekalert.org The presence of both species in appropriate amounts is vital for achieving high conversion of toluene and high selectivity towards the desired side-chain products. nanopartz.com
| Catalyst Component | Proposed Role | Effect on Reaction | Reference |
|---|---|---|---|
| Caesium Ions (Cs⁺) | Adsorb and activate toluene; modify framework basicity. | Promotes the initial activation of the aromatic ring. | researchgate.netnanopartz.com |
| This compound (Cs₂O) | Ensures effective conversion of methanol to formaldehyde; inhibits coke deposition. | Facilitates the formation of the alkylating agent and enhances catalyst lifetime. | researchgate.neteurekalert.org |
The water-gas shift (WGS) reaction (CO + H₂O ⇌ CO₂ + H₂) is a crucial step in industrial hydrogen production and for adjusting the H₂/CO ratio in syngas. researchgate.net Copper-based catalysts are commonly used for the low-temperature WGS reaction. The addition of caesium as a promoter to these catalysts has been shown to significantly enhance their activity. researchgate.netresearchgate.net
Surface doping of Cu/ZnO catalysts with caesium can increase the forward WGS rate constants by a factor of 2.0-2.5. researchgate.net The promotional effect is electronic in nature; as an alkali metal, caesium is an effective electron donor. researchgate.net This increases the electron density on the copper surface, which can promote the chemisorption of CO and facilitate the dissociation of water. researchgate.net Furthermore, the addition of caesium can create new basic sites on the catalyst surface. researchgate.net In commercial CuO/ZnO/Al₂O₃ catalysts, caesium promotion (around 1 wt.%) has also been reported to inhibit the formation of methanol as an undesirable by-product. researchgate.net However, it has been noted that the presence of the caesium promoter can sometimes lead to catalyst instability, making the activation process critical. researchgate.net
In the synthesis of methanol and higher alcohols from syngas (a mixture of CO, CO₂, and H₂), this compound is an effective promoter for copper-based catalysts such as Cu/ZnO/Al₂O₃. researchgate.netyoutube.com The addition of caesium enhances the productivity of higher alcohols (C₂+OH) by promoting the initial C-C bond formation. researchgate.net For instance, adding a caesium promoter to a Cu/ZnO/Al₂O₃ catalyst was found to increase C₂+OH productivity from 77.1 to 157.3 g kgcat⁻¹ h⁻¹ at 583 K. researchgate.net At the same time, the caesium promoter can suppress the formation of alkanes, which are undesirable by-products. researchgate.net
Recent studies have also shown that caesium doping of Cu/ZnO catalysts can open up a direct catalytic pathway for the synthesis of ethanol from the hydrogenation of carbon dioxide. ou.edunanopartz.com The caesium creates unique multifunctional sites at the interface of the catalyst components, which selectively tune the binding of reaction intermediates, thereby facilitating C-C coupling. ou.edu
| Catalyst System | Productivity of C₂+OH (g kgcat⁻¹ h⁻¹) | Productivity of Alkanes (g kgcat⁻¹ h⁻¹) | Reference |
|---|---|---|---|
| Cu/ZnO/Al₂O₃ | 77.1 | 33.7 | researchgate.net |
| Cs₂O-Cu/ZnO/Al₂O₃ | 157.3 | 16.2 | researchgate.net |
Beyond large-scale industrial processes, this compound finds application as a strong base catalyst in various organic synthesis reactions. researchgate.netresearchgate.net Its high basicity is leveraged in reactions that require the abstraction of protons to generate reactive intermediates.
One notable example is its use in aldol condensation reactions. This compound supported on silica has been shown to be an effective catalyst for the aldol condensation of methyl acetate (B1210297) and formaldehyde to produce methyl acrylate. In this system, Si-O-Cs species, formed from the reaction of this compound with silanol (B1196071) groups on the silica surface, are identified as the active sites.
Caesium-modified catalysts have also been employed in other condensation reactions, such as the self-condensation of ketones and cross-condensation of esters and aldehydes. researchgate.net While other caesium compounds like caesium carbonate and caesium fluoride are more commonly cited in the literature for a broader range of organic transformations, the fundamental principle of leveraging the strong basicity of caesium applies to the oxide as well. eurekalert.orgdntb.gov.ua The high reactivity and surface area of this compound nanoparticles make them suitable for various applications in organic synthesis. researchgate.net
Role of this compound as a Strong Basic Catalyst Site
The catalytic activity of this compound in many applications stems directly from its nature as a strong base. As the oxide of the most electropositive stable element, Cs₂O reacts readily with water to form caesium hydroxide (B78521), a very strong base. In heterogeneous catalysis, this inherent basicity is harnessed to create or enhance basic sites on the surface of a catalyst support.
When this compound is deposited on a support material like silica, alumina, or zeolite, it can react with surface hydroxyl groups or simply exist as dispersed clusters. These caesium species dramatically increase the surface basicity, influencing the catalyst's activity and selectivity in several ways:
Activation of Reactants : The basic sites can abstract protons from reactant molecules, creating nucleophiles that can then participate in reactions like alkylation or condensation. researchgate.netnanopartz.com
Modification of Support Properties : The introduction of caesium can neutralize acidic sites on a support, which can be beneficial in suppressing unwanted side reactions.
Electronic Promotion : By donating electron density to an active metal phase (like Ru or Cu), the basic promoter can modify the electronic properties of the metal, enhancing its catalytic performance. researchgate.netresearchgate.net
The strength and concentration of these basic sites can be tailored by adjusting the caesium loading, the choice of support, and the preparation method, allowing for the fine-tuning of the catalyst for specific reactions.
Nanoparticle Catalysis and the Influence of High Surface Area and Reactivity
The transition from bulk materials to the nanoscale represents a pivotal advancement in catalytic science. In the case of this compound, this shift to nanoparticle formulations unlocks significant enhancements in catalytic efficacy, primarily attributable to the principles of high surface area and heightened reactivity. Nanoparticles, by their very nature, possess a substantially larger surface area-to-volume ratio compared to their bulk counterparts. This geometric advantage exposes a greater number of active sites for reactant molecules to adsorb and interact, thereby accelerating the rate of chemical reactions.
The enhanced reactivity of this compound nanoparticles is not solely a function of increased surface area. At the nanoscale, materials often exhibit unique electronic properties and a higher density of surface defects, such as edges and corners. These features can act as highly reactive centers, facilitating bond-breaking and bond-forming processes with greater efficiency than the more uniform surfaces of bulk crystals. For instance, dicesium oxide (Cs₂O) nanoparticles are recognized for their excellent catalytic activity in various chemical transformations, including petrochemical refining and organic synthesis, a direct consequence of their high surface area and inherent reactivity. mdpi.com
Detailed research into specific applications of caesium-based catalysts provides concrete evidence of the interplay between material form and catalytic performance. One notable example is the side-chain alkylation of toluene with methanol to produce styrene and ethylbenzene, valuable industrial chemicals. In this reaction, catalysts comprising caesium species supported on zeolites have been extensively studied.
Research findings indicate a clear correlation between the amount of caesium loaded onto the zeolite support and the catalytic activity. The caesium is present in two primary forms: caesium ions integrated into the zeolite framework through ion exchange, and clusters of this compound (Cs₂O). researchgate.net It is the synergistic effect of these two species that drives the reaction. The caesium ions are thought to modify the basicity of the zeolite framework, enhancing its ability to adsorb and activate toluene molecules. researchgate.net Concurrently, the this compound clusters are crucial for the conversion of methanol into formaldehyde, a key intermediate in the alkylation process. researchgate.net
The following interactive data table summarizes the catalytic performance of a caesium-modified X-type zeolite (CsX) catalyst in the side-chain alkylation of toluene with methanol, demonstrating the effect of varying caesium content on toluene conversion and product yield.
Data sourced from studies on the side-chain alkylation of toluene with methanol over CsX catalysts. researchgate.net
Energy Conversion and Optoelectronic Applications of Caesium Oxide Materials
Photocathodes and Photoemissive Devices
Caesium oxide is a cornerstone material in the fabrication of photocathodes, which are essential components in light detection and amplification devices such as photomultiplier tubes, image intensifiers, and vacuum photodiodes. researchgate.net Its primary function is to lower the work function of the photoemissive surface, enabling the material to emit electrons more readily when struck by photons, particularly in the infrared region of the spectrum. researchgate.net
Enhancements in Wavelength Thresholds and Photocurrents
The application of caesium and its oxides to photocathode materials significantly extends their spectral response to longer wavelengths and enhances the quantum efficiency (QE), which is a measure of the number of photoelectrons produced per incident photon. This is a direct result of the reduction in the surface work function. For instance, the Ag-O-Cs photocathode, one of the earliest developed and still widely used, exhibits sensitivity from the visible spectrum out to the near-infrared, a range unattainable with many other materials. wikipedia.org
More advanced photocathodes, such as those based on gallium arsenide (GaAs), can achieve high quantum efficiencies when activated with caesium and oxygen. Research has demonstrated that GaAs photocathodes activated with Cs, O₂, and Tellurium (Te) can achieve a QE of approximately 8.8% at a wavelength of 532 nm and 4.5% at 780 nm. mdpi.com Similarly, caesium telluride (Cs₂Te) photocathodes are known for their high quantum efficiency in the ultraviolet (UV) range, consistently reaching 8-12% at around 263 nm. acs.org For applications requiring detection in the deep UV, caesium iodide (CsI) photocathodes have shown remarkable performance, with a quantum efficiency of about 40% at 150 nm. st-andrews.ac.uk
The following table summarizes the quantum efficiency of various caesium-based photocathodes at specific wavelengths:
| Photocathode Material | Wavelength (nm) | Quantum Efficiency (%) |
| GaAs activated with Cs, O₂, and Te | 532 | ~8.8 |
| GaAs activated with Cs, O₂, and Te | 780 | ~4.5 |
| Caesium Telluride (Cs₂Te) | ~263 | 8 - 12 |
| Caesium Iodide (CsI) | 150 | ~40 |
This table presents data on the quantum efficiency of various photocathode materials containing caesium at different light wavelengths.
Thermionic Energy Converters for Efficient Heat-to-Electricity Conversion
Thermionic energy converters (TECs) are devices that directly convert heat into electricity by utilizing the principle of thermionic emission—the release of electrons from a hot surface. The efficiency of a TEC is critically dependent on the work functions of its emitter and collector electrodes. A low work function allows for electron emission at lower temperatures and increases the output voltage.
This compound is highly valued in this field for its ability to create surfaces with exceptionally low work functions. bnl.gov Research has shown that coatings of this compound can reduce the work function of materials to values below 1.0 eV, with some studies reporting values as low as 0.9 eV for Cs₂O. bnl.gov This significant reduction in work function is a key step toward realizing high-efficiency TECs that can operate at more moderate temperatures.
For example, applying a caesium coating to silicon carbide (SiC) has been shown to decrease its work function from 4.0 eV to 1.65 eV at room temperature. researchgate.net In another study, a caesium and oxygen coating on n-type gallium arsenide (GaAs) resulted in a work function of 1.06 eV, which was further reduced to a record-low 0.70 eV by inducing a surface photovoltage with a laser. researchgate.net
The table below illustrates the reduction in work function of different materials after the application of caesium-based coatings:
| Substrate Material | Initial Work Function (eV) | Coating Material | Final Work Function (eV) |
| Silicon Carbide (SiC) | 4.0 | Caesium | 1.65 |
| n-type GaAs | - | Caesium/Oxygen | 1.06 |
| n-type GaAs | - | Caesium/Oxygen (with laser) | 0.70 |
| - | - | This compound (Cs₂O) | ~0.9 |
This table showcases the effect of caesium and this compound coatings on the work function of various substrate materials, highlighting their potential for thermionic energy converter applications.
Solar Cell Technologies as Surface Coating or Interfacial Layers
In the realm of solar cell technology, this compound and other caesium-containing compounds are increasingly being used as surface coatings or interfacial layers to enhance device performance and stability. These layers can improve charge extraction, reduce recombination losses at interfaces, and passivate defects, all of which contribute to higher power conversion efficiencies (PCE).
In the field of perovskite solar cells, the incorporation of caesium has been a significant breakthrough. Caesium-substituted perovskites have demonstrated not only high efficiencies, with some devices exceeding 20%, but also markedly improved stability compared to their caesium-free counterparts. google.com For instance, the introduction of a caesium chloride (CsCl) additive in the perovskite precursor has been shown to increase the PCE of small-area devices from 20.56% to 22.86%. rsc.org Furthermore, these devices exhibited excellent long-term stability, retaining 93.8% of their initial efficiency after 500 hours of continuous irradiation. rsc.org
The role of caesium compounds is not limited to the perovskite layer itself. They are also used to modify the interface between the perovskite and the electron transport layer (ETL). This modification can lead to better energy level alignment, facilitating more efficient electron transfer and reducing voltage losses.
The following table summarizes the impact of caesium-containing compounds on the performance of perovskite solar cells:
| Solar Cell Type | Caesium Compound Additive/Modification | Initial PCE (%) | Enhanced PCE (%) | Stability Improvement |
| Perovskite Solar Cell | Caesium Substitution | - | >20 | Significantly higher stability in ambient air. |
| Perovskite Solar Cell | Caesium Chloride (CsCl) | 20.56 | 22.86 | Retained 93.8% of initial PCE after 500 hours. |
This table illustrates the improvements in power conversion efficiency and stability of perovskite solar cells through the incorporation of caesium compounds.
Light-Emitting Devices
Caesium compounds have found applications in light-emitting devices, particularly in organic light-emitting diodes (OLEDs). In these devices, efficient injection of electrons from the cathode into the organic emissive layer is crucial for achieving high brightness and efficiency. Materials with low work functions are desirable for cathodes to minimize the energy barrier for electron injection.
The use of caesium carbonate has been particularly beneficial in blue OLEDs, where achieving high efficiency and long operational lifetimes has been a persistent challenge. By facilitating electron injection, Cs₂CO₃ helps to create a more balanced charge carrier population within the emissive layer, leading to more efficient light generation. researchgate.net
Integration in Solid Oxide Fuel Cells (SOFCs) and Advanced Batteries for Enhanced Performance
While the direct application of this compound in the primary components of Solid Oxide Fuel Cells (SOFCs) is not widely documented in mainstream research, the broader family of alkali and alkaline earth metal oxides are known to influence the catalytic activity and stability of SOFC electrodes. Research in this area is ongoing, with a focus on enhancing the oxygen reduction reaction at the cathode and improving fuel oxidation at the anode.
In the field of advanced batteries, however, caesium-containing compounds have shown significant promise as additives to improve performance, particularly in lithium metal batteries. The addition of caesium nitrate (B79036) (CsNO₃) to the electrolyte of lithium metal batteries has been found to stabilize the electrodes by forming protective "interphase" layers on their surfaces. bnl.govbnl.gov This leads to a longer cycle life and improved charging capabilities, even under fast-charging conditions. bnl.gov These stabilized batteries have demonstrated stability over 200 charging cycles. bnl.gov
The table below highlights the role of caesium-containing additives in enhancing battery performance:
| Battery Type | Caesium Compound Additive | Effect | Performance Improvement |
| Lithium Metal Battery | Caesium Nitrate (CsNO₃) | Formation of stable, protective interphase layers on electrodes. | Stability over 200 charging cycles, even with fast charging. |
| High-Voltage Lithium-Ion Battery | Caesium Compound Additive | Formation of a stable composite interface film on electrodes. | Improved electrochemical performance and cycle life. |
This table summarizes the beneficial effects of caesium-containing additives on the performance of advanced battery technologies.
Applications in the Photodetection Industry
The low work function of this compound makes it a material of interest for the photodetection industry. While direct and widespread application in commercial photodetectors is not as prevalent as in photocathodes, its electronic properties are advantageous for enhancing the performance of various photodetector designs. The primary benefit of a low work function material in a photodetector is the reduction of the energy barrier for charge carrier injection or extraction, which can lead to improved sensitivity and lower operating voltages.
Research into novel photodetector architectures has explored the use of caesium-containing compounds, particularly in the form of perovskites. For instance, photodetectors based on a heterostructure of zinc oxide (ZnO) and caesium lead bromide (CsPbBr₃) have demonstrated excellent performance metrics. These devices have shown a high responsivity of 14.99 A/W and a specific detectivity of 3.8 x 10¹¹ Jones, indicating their potential for high-performance photodetection applications. bnl.gov
The following table presents the performance metrics of a photodetector incorporating a caesium-containing perovskite:
| Photodetector Type | Key Materials | Responsivity (A/W) | Specific Detectivity (Jones) |
| Heterostructure Photodetector | ZnO / CsPbBr₃ | 14.99 | 3.8 x 10¹¹ |
This table provides a summary of the performance characteristics of a photodetector that utilizes a caesium-containing perovskite material.
Novel Optoelectronic Applications (e.g., Quantum Dots, Transparent Conducting Oxides with related Cs-containing perovskites)
The incorporation of caesium into various oxide and halide compounds has paved the way for significant advancements in optoelectronic materials. These materials are at the forefront of research for next-generation energy conversion and electronic devices, primarily due to their unique and tunable properties. This section explores the role of caesium-containing compounds in two promising areas: quantum dots and transparent conducting oxides.
Caesium-Containing Perovskite Quantum Dots
Caesium lead halide perovskite quantum dots (CsPbX₃, where X = Cl, Br, I, or a mixture thereof) have emerged as highly promising materials for various optoelectronic applications, including light-emitting diodes (LEDs), solar cells, and photodetectors. osti.govmdpi.com Their exceptional properties, such as high photoluminescence quantum yields (PLQY), tunable emission wavelengths across the entire visible spectrum, and narrow emission bandwidths, make them superior in some aspects to traditional metal chalcogenide quantum dots. acs.orgyoutube.com
The presence of the inorganic caesium cation significantly enhances the thermal and structural stability of the perovskite crystal structure compared to their organic or hybrid counterparts. youtube.comacs.org This improved stability is a critical factor for the longevity and reliable performance of optoelectronic devices. Research has shown that incorporating caesium into formamidinium lead iodide (FAPbI₃) perovskites improves their stability. acs.org A method involving the deposition of high-caesium-content Cs₁₋ₓFAₓPbI₃ alloy quantum dots onto a bulk FAPbI₃ film creates a Cs-rich surface layer that stabilizes the film against environmental degradation, leading to more stable and efficient perovskite solar cells. acs.org
The optoelectronic properties of CsPbX₃ quantum dots can be precisely controlled by tuning their composition. acs.org The halide ion plays a crucial role in determining the emission color: chloride-based perovskites typically produce blue light, bromide results in green light, and iodide generates red light. youtube.com This compositional tuning, along with the quantum size effect, allows for the fabrication of devices with specific color characteristics. acs.org These materials can achieve PLQYs approaching 100%, making them exceptionally efficient light emitters. youtube.com
Research Findings on Caesium-Based Perovskite QDs:
Enhanced Stability: The substitution of organic cations with inorganic caesium improves the intrinsic stability of the perovskite lattice, a crucial factor for device longevity. acs.org
Surface Passivation: Post-treatment of CsPbI₃ quantum dot films with various inorganic caesium salts (e.g., caesium carbonate, caesium iodide) can fill surface vacancies and improve electron coupling between the quantum dots. This passivation has led to a significant enhancement in the efficiency of CsPbI₃ QD solar cells to over 14%. nrel.gov
High Efficiency in LEDs: Inverted quantum-dot LEDs (QLEDs) have demonstrated high luminance by using caesium carbonate (Cs₂CO₃) doped aluminum-zinc-oxide (AZO) as a cathode buffer layer. The addition of Cs₂CO₃ to the AZO electron transport layer was found to increase the conductivity and sharply boost the luminance intensity from 9,949 to 57,350 cd m⁻². researchgate.net
Below is a data table summarizing the performance of optoelectronic devices utilizing caesium-containing perovskite quantum dots.
| Device Type | Caesium Compound | Key Performance Metric | Value |
| Perovskite Solar Cell | Cs-FA-Pb-I Alloy QDs | Stability | Enhanced against ambient environment acs.org |
| Perovskite QD Solar Cell | CsPbI₃ QDs with Cs-salt passivation | Power Conversion Efficiency | 14.10% nrel.gov |
| Inverted QLED | CdSe–CdS–ZnS QDs with AZO:Cs₂CO₃ buffer layer | Maximum Luminance | 57,350 cd m⁻² researchgate.net |
| General Perovskite QDs | CsPbX₃ | Photoluminescence Quantum Yield | Approaching 100% youtube.com |
Caesium-Containing Perovskites as Transparent Conducting Oxides
Transparent conducting oxides (TCOs) are essential components in a wide range of optoelectronic devices, including solar cells and displays, where they serve as transparent electrodes. ossila.comwikipedia.org These materials exhibit the rare combination of high electrical conductivity and high optical transparency in the visible range of the spectrum. ossila.com While materials like indium tin oxide (ITO) are the industry standard, research into alternative materials is driven by the need for lower-cost, more abundant elements and potentially improved performance. wikipedia.orgbohrium.com
Perovskite oxides have recently been identified as a promising new class of TCOs. bohrium.comaps.org Certain perovskite materials, such as those containing strontium, vanadium, or niobium, have been investigated for their potential as transparent conductors. aps.org The strategy involves using materials with strong electronic correlations to push the plasma frequency below the visible spectrum, thereby reducing light absorption. aps.org
While caesium is not a primary component in the most studied perovskite TCOs like SrVO₃, the broader family of perovskites offers vast compositional flexibility. The inclusion of caesium in complex perovskite formulations is an area of ongoing research. For instance, the incorporation of caesium in triple-cation perovskites of the formula Csₓ(MA₀.₁₇FA₀.₈₃)₁₋ₓPb(I₀.₈₃Br₀.₁₇)₃ has been shown to influence the material's optoelectronic properties. mdpi.com A small amount of caesium (x=0.1) was found to enhance the power conversion efficiency of solar cells by improving the film's properties. mdpi.com Although primarily studied for the light-absorbing layer, these findings on how caesium affects the structural and electronic properties of perovskites are relevant for designing new caesium-containing transparent conducting perovskites.
The challenge in developing perovskite TCOs lies in balancing the trade-off between conductivity and transparency. Enhancing the effective mass of electrons to improve transparency can inadvertently increase scattering, which leads to optical absorption. aps.org Circumventing this requires careful material design, potentially involving hole doping and the use of perovskites with larger bandwidths. bohrium.comaps.org
The table below presents typical properties of standard TCOs, providing a benchmark for the development of new perovskite-based alternatives.
| TCO Material | Type | Typical Resistivity (Ω·cm) | Typical Transmittance (%) |
| Indium Tin Oxide (ITO) | n-type | ~10⁻⁴ | > 80% wikipedia.org |
| Fluorine-doped Tin Oxide (FTO) | n-type | ~10⁻⁴ | > 80% wikipedia.org |
| Aluminum-doped Zinc Oxide (AZO) | n-type | ~10⁻³ - 10⁻⁴ | > 80% cesma.de |
| CuCrO₂ (Delafossite) | p-type | ~10⁻¹ - 10¹ | ~50-70% nih.gov |
Advanced Materials Science and Engineering of Caesium Oxide Systems
Integration in Nanotechnology Platforms and Device Miniaturization
Caesium oxide (Cs₂O) is emerging as a significant material in the advancement of nanotechnology and the progressive miniaturization of electronic devices. nanopartz.com In the form of nanoparticles, this compound's exceptional thermal and chemical stability, coupled with its notable electrical properties, make it a valuable component in the development of sophisticated optoelectronic devices, sensors, and thin films. nanopartz.com The high surface area-to-volume ratio inherent in nanoparticles leads to unique properties, including a high penetrating ability, which is advantageous in various applications. nanografi.com
The integration of this compound nanoparticles is instrumental in creating smaller and more efficient electronic components. nanografi.com These nanoparticles can be tailored in size and surface characteristics for specific applications, a critical factor in the field of nanoelectronics where precision is paramount. nanopartz.com For instance, in the realm of semiconductors, this compound nanoparticles contribute to the enhancement of device performance. nanopartz.com Their ability to reduce the work function on metal surfaces is a key attribute that can be leveraged in various electronic experiments and device fabrication. nanopartz.com
Furthermore, the trend towards miniaturization is exemplified by the development of nanostructures that are poised to replace traditional transistors. nanografi.com While not directly this compound, the principles of using nanomaterials to create more compact and efficient electronic circuits are well-established. The unique properties of this compound nanoparticles position them as a promising material for future innovations in device miniaturization, contributing to the development of next-generation electronics with enhanced capabilities and smaller form factors. nanopartz.comnanorh.com
Thin Film Engineering for Tailored Device Performance
Thin film engineering of this compound is a critical area of research for developing devices with customized performance characteristics. The deposition of thin films of functional oxides like this compound allows for the creation of materials with tailored electronic, optical, and magnetic properties. researchgate.netumich.edu Techniques such as Chemical Vapor Deposition (CVD), Physical Vapor Deposition (PVD), and Atomic Layer Deposition (ALD) are employed to produce high-purity this compound thin films. americanelements.comamericanelements.com
These deposition methods offer precise control over the film's structure down to the atomic level, enabling the growth of high-quality, single-crystal thin films with specific orientations. researchgate.netnih.gov This level of control is crucial for optimizing device performance, as the properties of functional oxides are often direction-dependent. researchgate.netumich.edu For example, in optoelectronic devices, the ability to engineer the band structure and optical properties of this compound thin films is essential for applications like photodetectors and light-emitting devices. nanorh.comjetir.org
Interactive Table: Thin Film Deposition Techniques for this compound
| Deposition Technique | Description | Key Advantages |
| Physical Vapor Deposition (PVD) | Involves the vaporization of a solid material in a vacuum, which then condenses on a substrate to form a thin film. americanelements.com | High purity films, good adhesion, and uniform thickness. |
| Chemical Vapor Deposition (CVD) | A chemical process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. americanelements.com | Excellent conformal coverage, high deposition rates, and ability to coat complex shapes. |
| Atomic Layer Deposition (ALD) | A thin-film deposition technique based on the sequential use of a gas-phase chemical process. americanelements.comamericanelements.com | Precise thickness control at the atomic level, excellent uniformity, and conformity. |
| Sputtering | A PVD method whereby atoms are ejected from a solid target material due to bombardment by energetic particles. americanelements.com | Can deposit a wide range of materials, good film adhesion, and control over film composition. |
| Pulsed-Laser Deposition (PLD) | A PVD technique where a high-power pulsed laser beam is focused inside a vacuum chamber to strike a target of the material that is to be deposited. researchgate.net | Stoichiometric transfer of material from target to substrate, high deposition rates. |
High-Purity Material Production and Advanced Purification Processes
The production of high-purity this compound is fundamental for its application in advanced technologies. Various methods are employed to synthesize and purify caesium compounds to meet the stringent requirements of the semiconductor and electronics industries. americanelements.comamericanelements.comgoogle.com
One established method for producing high-purity caesium compounds involves the reaction of pollucite ore with a reductant in an inert atmosphere, followed by distillation to separate the caesium metal from contaminants. google.com The purified caesium metal can then be converted into high-purity caesium hydroxide (B78521), which serves as a precursor for other caesium compounds. google.com Another approach is the thermal decomposition of caesium azide, which can yield caesium with a purity of 99.998%. sciencemadness.org
Further purification of caesium compounds can be achieved through processes like crystallization and sublimation. americanelements.comamericanelements.com For instance, nanocrystalline caesium perrhenate, used in catalyst preparation, can be produced with high purity through a process of ion sorption, elution, crystallization, and a two-step washing process. mdpi.com These advanced purification techniques are crucial for removing trace impurities that could adversely affect the performance of this compound in high-tech applications. The availability of high-purity this compound in various forms, such as powders, pellets, and sputtering targets, facilitates its use in a wide range of manufacturing processes. americanelements.comamericanelements.com
Environmental Remediation Applications
This compound, particularly in its nanoparticle form, shows significant promise in various environmental remediation applications due to its high reactivity and large surface area. nanopartz.comnanorh.com
Removal of Pollutants and Heavy Metals from Aqueous Solutions
This compound nanoparticles have been identified as effective adsorbents for the removal of heavy metals and other pollutants from water. nanopartz.comroyalsocietypublishing.org The high surface area of these nanoparticles provides numerous active sites for the adsorption of contaminants. tandfonline.com While the search results more frequently mention other metal oxides like calcium oxide (CaO) and iron oxides for heavy metal sequestration, the principles of adsorption and ion exchange are applicable to this compound as well. royalsocietypublishing.orgnih.govekb.eg The effectiveness of metal oxide nanoparticles in removing heavy metals like arsenic, cadmium, chromium, and lead from contaminated soils and water has been demonstrated. tandfonline.comnih.gov The mechanism often involves the exchange of ions between the nanoparticle and the pollutant in the solution. royalsocietypublishing.org
Interactive Table: Comparison of Metal Oxide Nanoparticles in Heavy Metal Removal
| Metal Oxide Nanoparticle | Target Pollutants | Removal Efficiency/Adsorption Capacity | Reference |
| This compound (Cs₂O) | Heavy metals, general pollutants | Noted for potential in environmental remediation | nanopartz.comroyalsocietypublishing.org |
| Calcium Oxide (CaO) | Heavy metals (As, Cd, Cr, Pb), PCBs | 95-99% immobilization of heavy metals | nih.gov |
| Magnesium Oxide (MgO) | Lead (Pb²⁺), Cadmium (Cd²⁺) | 1980 mg/g for Pb²⁺, 1500 mg/g for Cd²⁺ | royalsocietypublishing.org |
| Iron Oxide (Fe₃O₄) | Heavy metals | High adsorption capacities | royalsocietypublishing.org |
Air Purification Systems
This compound nanoparticles also have potential applications in air purification systems. nanopartz.com Metal oxide nanomaterials are widely studied for their use in gas sensors to detect and remove harmful gases. sci-hub.se The high surface reactivity of these nanoparticles makes them suitable for catalytically converting toxic gases into less harmful substances. nanorh.com While specific research on this compound in air purification is less detailed in the provided results, the application of other metal oxides, such as calcium oxide (CaO), for capturing carbon dioxide (CO₂) and other vehicle exhaust gases provides a strong parallel. researchgate.netresearchgate.netacs.org CaO nanoparticles have been shown to effectively absorb CO₂, hydrocarbons, and carbon monoxide. researchgate.net This suggests that this compound, with its similar chemical nature as an alkali metal oxide, could also be investigated for similar air purification applications, particularly in the capture of acidic gases.
Role in Advanced Ceramics and Coatings for Specific Industrial Uses
This compound plays a role in the formulation of advanced ceramics and specialized coatings for various industrial applications. nanorh.com Advanced ceramics are engineered materials valued for their superior mechanical, thermal, and electrical properties compared to traditional ceramics. imerys.comsamaterials.com
In the production of advanced ceramics, this compound can be incorporated to impart specific properties. nanorh.com For example, it can be used in the manufacturing of ceramic glazes, contributing to their final optical and mechanical characteristics. nanorh.com The addition of certain oxides can also stabilize specific crystal structures in ceramics over a wide temperature range, which is crucial for high-temperature applications. linde-amt.com While zirconium oxide and aluminum oxide are more commonly cited examples in advanced ceramics, the principles of using metal oxides to tailor ceramic properties are broadly applicable. samaterials.comlinde-amt.com
This compound is also utilized in coatings, particularly for applications requiring specific electronic properties. americanelements.com For instance, its ability to lower the work function of metal surfaces is a key property leveraged in various electronic and vacuum tube devices. nanopartz.com In the form of thin films, this compound can be applied as a coating to modify the surface properties of materials, enhancing their performance in specific industrial contexts. americanelements.comamericanelements.com The use of oxide compounds in coatings is widespread, offering protection against wear, corrosion, and thermal stress. linde-amt.com
Q & A
Q. Q1. How can I synthesize high-purity Cs₂O, and what experimental conditions are critical to avoid contamination?
Methodological Answer :
- Synthesis Protocol : Cs₂O is typically synthesized by controlled oxidation of cesium metal in a dry oxygen atmosphere. Use a vacuum-sealed reactor with inert gas (argon) purging to prevent side reactions with moisture or CO₂ . Maintain temperatures below 200°C to avoid decomposition into cesium suboxides (e.g., Cs₇O).
- Purity Control : Post-synthesis, characterize via X-ray diffraction (XRD) to confirm the hexagonal anti-CdCl₂ structure (space group: R-3m). Impurities like CsO₂ or CsOH can form if moisture is present; use Karl Fischer titration to verify moisture levels <10 ppm .
Q. Q2. What are the key thermochemical properties of Cs₂O relevant to experimental design?
Data-Driven Answer :
Advanced Research Questions
Q. Q3. How do discrepancies in reported Cs₂O electronic properties (e.g., work function) arise, and how can they be resolved?
Analysis of Data Contradictions :
Q. Q4. What advanced techniques are suitable for studying Cs₂O’s role in nuclear fuel performance?
Methodological Answer :
Q. Q5. How can I design experiments to probe Cs₂O’s reactivity with atmospheric gases (CO₂, H₂O) under varying humidity?
Experimental Design :
- Controlled Atmosphere Chamber : Use a glovebox with O₂ <1 ppm and adjustable humidity (0–90% RH).
- Kinetic Studies : Monitor gas uptake via mass spectrometry. For CO₂ reactivity:
- Reaction: Cs₂O + CO₂ → Cs₂CO₃ (exothermic).
- Use differential scanning calorimetry (DSC) to track enthalpy changes .
- Safety Note : Cs₂O reacts violently with water; wear acid-resistant gloves and safety goggles .
Methodological Challenges
Q. Q6. Why do XRD patterns of Cs₂O sometimes show anomalous peaks, and how can this be mitigated?
Troubleshooting Guide :
- Anomaly Source : Residual Cs metal or CsO₂ impurities from incomplete oxidation.
- Mitigation :
- Extend oxidation time (12–24 hrs) with intermittent XRD checks.
- Use Rietveld refinement to deconvolute phase contributions .
Q. Q7. How should I handle discrepancies between theoretical and experimental magnetic susceptibility values for Cs₂O?
Critical Analysis :
- Theoretical Baseline : Cs₂O is diamagnetic (χ ≈ -153.4 × 10⁻⁶ cm³/mol), but experimental values often show paramagnetism due to oxygen vacancies or Cs⁺ defects.
- Experimental Validation :
- Perform SQUID magnetometry under high vacuum.
- Compare with defect-free single crystals grown via chemical vapor transport (CVT) .
Data Reproducibility and Reporting
Q. Q8. What are the minimum characterization requirements for publishing Cs₂O-related research?
Peer-Review Standards :
- Mandatory Data : XRD, XPS, purity assays (ICP-MS), and thermogravimetric stability.
- Supplementary Files : Provide raw diffraction data and computational input files (e.g., CIF for crystal structures) .
Q. Q9. How can I ensure my Cs₂O toxicity studies align with regulatory guidelines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
